Product packaging for Renierone(Cat. No.:)

Renierone

Cat. No.: B13780145
M. Wt: 315.32 g/mol
InChI Key: JGSPEFLRDJUZIE-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Renierone is a naturally occurring isoquinolinequinone alkaloid initially isolated from marine sponges of the genus Haliclona (formerly Reniera ) . This compound is of significant interest in scientific research due to its reported antibiotic and cytotoxic activities . Studies suggest its ecological role may involve chemical defense for its host sponge . Researchers value this compound as a promising chemical scaffold in pharmacological and bioorganic chemistry for the development of new pharmaceuticals, particularly in the fields of antibiotic and anticancer agent discovery . The compound is recognized as a common metabolite and degradation product within the family of renieramycins, a larger group of tetrahydroisoquinoline quinones . This product is intended for Research Use Only and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17NO5 B13780145 Renierone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

IUPAC Name

(7-methoxy-6-methyl-5,8-dioxoisoquinolin-1-yl)methyl (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C17H17NO5/c1-5-9(2)17(21)23-8-12-13-11(6-7-18-12)14(19)10(3)16(22-4)15(13)20/h5-7H,8H2,1-4H3/b9-5-

InChI Key

JGSPEFLRDJUZIE-UITAMQMPSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)OCC1=NC=CC2=C1C(=O)C(=C(C2=O)C)OC

Canonical SMILES

CC=C(C)C(=O)OCC1=NC=CC2=C1C(=O)C(=C(C2=O)C)OC

Origin of Product

United States

Foundational & Exploratory

Unlocking the Anticancer Potential of Renierone: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The marine sponge Xestospongia sp. is a prolific source of structurally unique and biologically active secondary metabolites. Among these, the tetrahydroisoquinoline alkaloid renierone and its analogues, such as Renieramycin M and Renieramycin T, have emerged as potent anticancer agents. This technical guide provides a comprehensive overview of the anticancer activity of this compound and its derivatives, focusing on their mechanisms of action, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved.

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of this compound and its derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

CompoundCell LineCancer TypeIC50 (µM)Reference
Renieramycin MH460Non-Small Cell Lung Cancer40[1]
Renieramycin TH460Non-Small Cell Lung Cancer-[2]
Renieramycin TH292Non-Small Cell Lung Cancer-[2]
Renieramycin TA549Non-Small Cell Lung Cancer5.76 ± 0.23[3]
Renieramycin TH23Non-Small Cell Lung Cancer2.93 ± 0.07[3]
Renieramycin TH292Non-Small Cell Lung Cancer1.52 ± 0.05[3]
5-O-acetyl-renieramycin TH292Non-Small Cell Lung Cancer0.66[4]
5-O-acetyl-renieramycin TA549Non-Small Cell Lung Cancer33.24[4]
5-O-acetyl-renieramycin TH23Non-Small Cell Lung Cancer33.77[4]
Renieramycin T Derivative (DH_22)A549Non-Small Cell Lung Cancer13.27 ± 0.66[5]
Renieramycin T Derivative (DH_32)A549Non-Small Cell Lung Cancer4.06 ± 0.24[3][6]
Renieramycin T Derivative (DH_32)H23Non-Small Cell Lung Cancer2.07 ± 0.11[3][6]
Renieramycin T Derivative (DH_32)H292Non-Small Cell Lung Cancer1.46 ± 0.06[3][6]
5-O-(4′-pyridinecarbonyl) renieramycin T (11)H292Non-Small Cell Lung Cancer0.03527 ± 0.00109[7]
5-O-(4′-pyridinecarbonyl) renieramycin T (11)H460Non-Small Cell Lung Cancer0.03477 ± 0.00219[7]
5-O-(3-propanoyl) ester of renieramycin T (3b)H292Non-Small Cell Lung Cancer0.03344[8]
5-O-(3-propanoyl) ester of renieramycin T (3b)H460Non-Small Cell Lung Cancer0.03388[8]
Renieramycin T Right-Half Analog (DH_31)H292Non-Small Cell Lung Cancer5.54 ± 1.04[9]
Renieramycin T Right-Half Analog (DH_31)H460Non-Small Cell Lung Cancer2.9 ± 0.58[9]

Table 1: Cytotoxicity of this compound and its Derivatives in Non-Small Cell Lung Cancer Cell Lines. This table summarizes the IC50 values of various this compound compounds against different NSCLC cell lines, demonstrating their potent anticancer activity.

CompoundCell LineCancer TypeIC50 (nM)Reference
Renieramycin MMCF-7Breast Cancer6.0 ± 0.5[10]

Table 2: Cytotoxicity of Renieramycin M in Breast Cancer. This table highlights the nanomolar potency of Renieramycin M against the MCF-7 breast cancer cell line.

Core Anticancer Mechanisms of Action

This compound and its derivatives exert their anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and inhibiting key cell survival pathways. The principal mechanisms identified are:

  • Induction of p53-Dependent Apoptosis: Several renieramycin compounds, including Renieramycin M, have been shown to activate the tumor suppressor protein p53.[1][8] Activated p53 then transcriptionally upregulates pro-apoptotic proteins while downregulating anti-apoptotic proteins, tipping the cellular balance towards apoptosis.

  • Inhibition of the PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. Some studies suggest that the broader class of marine-derived anticancer compounds can inhibit this pathway, leading to decreased cell viability. While direct evidence for this compound is still emerging, its structural similarity to other PI3K/Akt inhibitors makes this a plausible mechanism.

  • Degradation of Mcl-1, an Anti-Apoptotic Protein: Renieramycin T has been demonstrated to directly target and induce the proteasomal degradation of Myeloid cell leukemia-1 (Mcl-1).[4] Mcl-1 is a key anti-apoptotic protein of the Bcl-2 family, and its degradation releases pro-apoptotic proteins, thereby triggering the intrinsic apoptosis pathway.

Key Signaling Pathways

The anticancer activity of this compound metabolites is intricately linked to their ability to modulate critical intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.

p53_apoptosis_pathway cluster_stimulus Cellular Stress cluster_p53_activation p53 Activation cluster_downstream Downstream Effects This compound This compound Metabolites p53 p53 This compound->p53 Activates Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mcl1_down Mcl-1 (Anti-apoptotic) p53->Mcl1_down Downregulates Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Mcl1_down->Apoptosis

Figure 1: p53-Dependent Apoptotic Pathway. this compound metabolites activate p53, leading to the upregulation of the pro-apoptotic protein Bax and the downregulation of anti-apoptotic proteins Bcl-2 and Mcl-1, ultimately inducing apoptosis.

PI3K_Akt_pathway cluster_receptor Cell Surface Receptor cluster_signaling Intracellular Signaling cluster_outcome Cellular Outcome GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Apoptosis_inhibition Inhibition of Apoptosis Akt->Apoptosis_inhibition This compound This compound Metabolites This compound->PI3K Inhibits

Figure 2: PI3K/Akt Signaling Pathway. this compound metabolites are hypothesized to inhibit the PI3K/Akt pathway, a key regulator of cell survival and proliferation.

Mcl1_degradation_pathway cluster_renieramycin Drug Action cluster_mcl1 Mcl-1 Regulation cluster_apoptosis Apoptosis Induction RenieramycinT Renieramycin T Mcl1 Mcl-1 (Anti-apoptotic) RenieramycinT->Mcl1 Targets for Degradation Proteasome Proteasome Mcl1->Proteasome Degradation Ubiquitin Ubiquitin Mcl1->Ubiquitin Ubiquitination Bak Bak (Pro-apoptotic) Mcl1->Bak Inhibits Apoptosis Apoptosis Bak->Apoptosis

Figure 3: Mcl-1 Degradation Pathway. Renieramycin T induces the ubiquitin-proteasome-mediated degradation of the anti-apoptotic protein Mcl-1, leading to the activation of pro-apoptotic Bak and subsequent apoptosis.

Detailed Experimental Protocols

To facilitate the replication and further investigation of the anticancer properties of this compound metabolites, this section provides detailed protocols for the key assays cited in the literature.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells after treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample.

Materials:

  • Treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-Mcl-1, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion and Future Directions

This compound and its derivatives from marine sponges represent a promising class of anticancer compounds with potent activity against various cancer cell lines, particularly non-small cell lung cancer. Their multifaceted mechanism of action, involving the induction of p53-dependent apoptosis, potential inhibition of the PI3K/Akt pathway, and targeted degradation of the Mcl-1 anti-apoptotic protein, underscores their therapeutic potential. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate further research and development of these marine natural products into effective cancer therapies. Future studies should focus on elucidating the precise molecular interactions of this compound metabolites with their targets, optimizing their structure-activity relationships for enhanced efficacy and reduced toxicity, and evaluating their in vivo anticancer effects in preclinical models.

References

An In-depth Technical Guide on the Chemical Structure and Biological Function of Renierone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renierone, a marine-derived isoquinolinequinone, has garnered significant attention within the scientific community for its potent biological activities. Isolated from marine sponges of the Reniera genus, this natural product has demonstrated promising anticancer and antimicrobial properties. This technical guide provides a comprehensive overview of the chemical structure, biological functions, and underlying mechanisms of action of this compound, with a focus on its potential as a therapeutic agent. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties

This compound is a member of the isoquinolinequinone family of natural products, characterized by a core isoquinoline ring system fused to a quinone moiety.

Chemical Formula: C₁₇H₁₇NO₅[1]

Molecular Weight: 315.32 g/mol [1]

Physical Properties:

  • Density: 1.26 g/cm³[1]

  • Boiling Point: 493.5ºC at 760 mmHg[1]

  • Flash Point: 252.2ºC[1]

Biological Function and Mechanism of Action

This compound and its derivatives have exhibited significant cytotoxic and antimicrobial effects. While specific quantitative data for this compound is limited in the initial search, the activities of closely related compounds provide strong indications of its potential.

Anticancer Activity

The anticancer properties of this compound and its analogs, such as Renieramycin M, are attributed to their ability to induce apoptosis in cancer cells. The proposed mechanisms of action involve the modulation of key signaling pathways that regulate cell survival, proliferation, and death.

Signaling Pathways Implicated in Anticancer Activity:

  • PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. The related compound Rhein has been shown to inhibit this pathway, leading to decreased phosphorylation of Akt and its downstream targets.[3][4] This inhibition is believed to be a key mechanism through which this compound-like compounds induce apoptosis in cancer cells.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Rhein has been observed to modulate the MAPK pathway, affecting the phosphorylation of key kinases like ERK and JNK.[5][6][7][8] By interfering with this pathway, this compound may disrupt cancer cell signaling and promote cell death.

  • NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation and cancer by promoting cell survival and proliferation. Inhibition of the NF-κB signaling pathway has been observed with related compounds, suggesting that this compound may exert its anticancer effects in part by suppressing NF-κB activation.[9][10][11]

The following diagram illustrates the potential interplay of these pathways in the anticancer activity of this compound.

Caption: Putative signaling pathways modulated by this compound in cancer cells.
Antimicrobial Activity

This compound and its analogs have demonstrated activity against various bacterial and fungal strains. The quinone moiety present in the structure of this compound is a common feature in many natural antimicrobial compounds and is believed to contribute to its activity. The precise mechanism of its antimicrobial action is still under investigation but may involve the generation of reactive oxygen species (ROS), inhibition of essential enzymes, or disruption of the microbial cell membrane.

Quantitative Biological Data

While specific IC₅₀ and MIC values for this compound were not available in the initial search, the following tables summarize the data found for closely related compounds to provide a comparative context for its potential potency.

Table 1: Anticancer Activity of this compound-Related Compounds

CompoundCell LineIC₅₀Reference
Renieramycin MMCF-7 (Breast Cancer)6.0 ± 0.5 nM[12]
Renieramycin MH460 (Lung Cancer)Not specified[12]
RheinVarious Cancer CellsVaries[3]
Synthetic Renieramycin T analogDU145 (Prostate Cancer)11.9 nM[13]
Synthetic Renieramycin T analogHCT116 (Colorectal Cancer)12.5 nM[13]

Table 2: Antimicrobial Activity of this compound-Related Compounds

CompoundMicrobial StrainMIC (µg/mL)Reference
Royleanone DerivativesEnterococcus spp.0.98 - 3.91[14]
Royleanone DerivativesStaphylococcus spp.3.91 - 15.63[14]
NeoisoshinanoloneVarious Bacteria & Fungi50 - 100[15]
1-Epineo-isoshinanoloneVarious Bacteria & Fungi12.5 - 25[15]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections provide standardized methodologies for key assays used to evaluate the biological activity of compounds like this compound.

Synthesis of this compound

Synthesis_Workflow Start Starting Materials (e.g., substituted isoquinoline precursor) Step1 Functional Group Manipulation Start->Step1 Step2 Quinone Ring Formation Step1->Step2 Step3 Purification (e.g., Chromatography) Step2->Step3 End This compound Step3->End

Caption: Conceptual workflow for the synthesis of this compound.
MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[16]

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Step1 Treat with This compound Start->Step1 Step2 Incubate Step1->Step2 Step3 Add MTT Reagent Step2->Step3 Step4 Incubate Step3->Step4 Step5 Add Solubilization Solution Step4->Step5 Step6 Measure Absorbance (570 nm) Step5->Step6 End Calculate IC₅₀ Step6->End

Caption: Workflow for the MTT cytotoxicity assay.
Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound stock solution

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Positive control (a known antimicrobial agent)

  • Negative control (broth medium only)

  • Growth control (broth with inoculum, no compound)

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions, as well as to the growth control well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.[17]

MIC_Assay_Workflow Start Prepare Serial Dilutions of this compound in 96-well Plate Step1 Inoculate with Microorganism Start->Step1 Step2 Incubate Step1->Step2 Step3 Observe for Growth (Visual or OD₆₀₀) Step2->Step3 End Determine MIC Step3->End

Caption: Workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

This compound is a promising marine natural product with significant potential for development as an anticancer and antimicrobial agent. Its mechanism of action appears to involve the modulation of key cellular signaling pathways critical for cancer cell survival and proliferation. Further research is warranted to fully elucidate its chemical structure, delineate its precise mechanisms of action, and establish a comprehensive profile of its biological activity. Specifically, future studies should focus on:

  • Obtaining a definitive, high-resolution chemical structure of this compound.

  • Conducting comprehensive in vitro and in vivo studies to determine the specific IC₅₀ and MIC values of this compound against a broad panel of cancer cell lines and microbial pathogens.

  • Elucidating the detailed molecular targets and signaling pathways directly affected by this compound.

  • Developing and optimizing a scalable synthetic route for this compound and its analogs to facilitate further preclinical and clinical development.

The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and explore its therapeutic potential.

References

The Discovery and Isolation of Renierone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of renierone, an antimicrobial isoquinoline quinone derived from marine sponges of the Reniera species. This compound has attracted scientific interest due to its biological activity. This document details the initial discovery, outlines a probable isolation and purification workflow based on established methods for marine natural products, and presents available spectroscopic and bioactivity data. The guide is intended to serve as a foundational resource for researchers interested in the further study and potential development of this compound and its analogs.

Introduction

Marine sponges of the genus Reniera are known to be a rich source of unique secondary metabolites with diverse biological activities. Among these compounds is this compound, an isoquinoline quinone that has demonstrated notable antimicrobial properties. First reported in 1979, the structure and initial bioactivity of this compound have laid the groundwork for further investigation into its therapeutic potential. This document consolidates the available scientific information regarding the discovery and isolation of this intriguing marine natural product.

Discovery of this compound

This compound was first isolated from an unidentified species of the marine sponge Reniera, collected at Isla Grande, Mexico. The discovery was the result of a search for antimicrobial compounds from marine organisms. The initial report by McIntyre, Faulkner, Van Engen, and Clardy in 1979 detailed the structure elucidation of this compound, which was determined to be an isoquinoline quinone.[1][2][3][4][5] This structural class of compounds is of significant interest due to the prevalence of quinone moieties in biologically active natural products.

Experimental Protocols: Isolation and Purification of this compound

While the explicit, step-by-step protocol from the original 1979 publication is not fully detailed in publicly accessible literature, a probable workflow can be constructed based on standard methodologies for the isolation of marine natural products from that period. The following represents a likely experimental approach.

Collection and Extraction of Sponge Material
  • Collection: Specimens of Reniera sp. sponge are collected from their marine habitat.

  • Extraction: The collected sponge material is typically frozen or immediately extracted to prevent degradation of the secondary metabolites. A common procedure involves the maceration of the sponge tissue and extraction with a polar solvent such as methanol (MeOH) or a mixture of methanol and dichloromethane (CH₂Cl₂). This process is usually repeated multiple times to ensure exhaustive extraction of the target compounds.

Solvent Partitioning

The crude extract, a complex mixture of various compounds, is then subjected to solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning the aqueous methanol extract against a series of organic solvents of increasing polarity, such as hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). This compound, being a moderately polar compound, would be expected to partition into the ethyl acetate or a similarly polar organic fraction.

Chromatographic Purification

The bioactive fraction (e.g., the ethyl acetate fraction) is then further purified using a combination of chromatographic techniques.

  • Vacuum Liquid Chromatography (VLC) or Flash Column Chromatography: The crude fraction is often first subjected to VLC or flash column chromatography on silica gel.[6] Elution is performed with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, then methanol). Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Preparative Thin-Layer Chromatography (PTLC) or High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are then subjected to further purification using PTLC or HPLC to yield the pure compound.[6]

Data Presentation

Physicochemical and Spectroscopic Data of this compound
PropertyDataReference(s)
Molecular Formula C₁₁H₉NO₄[2]
Appearance Not explicitly stated, but related compounds are often colored crystalline solids.
Spectroscopic Data
¹H NMR, ¹³C NMRData used for initial structure elucidation. Specific chemical shifts are not detailed in available sources.[7][8]
Infrared (IR) SpectroscopyWould likely show characteristic peaks for carbonyl (C=O) and aromatic functionalities. Specific wavenumbers are not detailed in available sources.[9][7][8]
Mass Spectrometry (MS)Used to determine the molecular weight and fragmentation pattern.[7][8]
Antimicrobial Activity of this compound

This compound was initially identified due to its antimicrobial properties.[1][2][3][4][5] While the original publication established this activity, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values against a broad panel of microorganisms are not detailed in the reviewed literature. The determination of MIC is a standard method to quantify the in vitro effectiveness of an antimicrobial agent.[10][11][12][13]

Mandatory Visualization

Logical Workflow for the Isolation of this compound

The following diagram illustrates the logical workflow for the isolation of this compound from Reniera species, as inferred from standard practices in marine natural product chemistry.

Isolation_Workflow Sponge Reniera sp. Sponge Collection Extraction Maceration and Extraction (e.g., MeOH/CH₂Cl₂) Sponge->Extraction Partitioning Solvent Partitioning (e.g., Hexane, EtOAc, n-BuOH) Extraction->Partitioning VLC VLC or Flash Chromatography (Silica Gel) Partitioning->VLC Bioactive Fraction (e.g., EtOAc) PTLC_HPLC PTLC or HPLC Purification VLC->PTLC_HPLC Enriched Fractions This compound Pure this compound PTLC_HPLC->this compound

Caption: A logical workflow for the isolation and purification of this compound.

Conclusion

This compound stands as a significant discovery in the field of marine natural products, demonstrating the potential of Reniera sponges as a source of novel bioactive compounds. While the foundational work in the late 1970s established its structure and antimicrobial activity, there remains a need for more detailed, publicly available data regarding its isolation yield, comprehensive spectroscopic characterization, and a broader evaluation of its biological activity, including its mechanism of action and potential effects on cellular signaling pathways. This guide serves to consolidate the existing knowledge and provide a framework for future research endeavors aimed at unlocking the full therapeutic potential of this compound.

References

Renierone and Derivatives: A Technical Guide to Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of renierone and its derivatives, a promising class of marine alkaloids with significant therapeutic potential, particularly in oncology. The term "this compound" is often associated with the broader family of "renieramycins," tetrahydroisoquinoline alkaloids isolated from marine sponges, including those of the Reniera and Xestospongia genera. This document details their mechanism of action, summarizes their cytotoxic efficacy, outlines key experimental protocols for their evaluation, and presents visual workflows and signaling pathways to support further research and development.

Mechanism of Action: Induction of Apoptosis

Renieramycin derivatives primarily exert their anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. A key mechanism involves the targeted degradation of anti-apoptotic proteins, which are often overexpressed in malignant cells, allowing them to evade cell death.

1.1. Targeting the Mcl-1 Anti-Apoptotic Protein

Renieramycin T (RT), a well-studied derivative, has been shown to induce apoptosis in lung cancer cells by promoting the degradation of Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic protein belonging to the Bcl-2 family.[1][2][3] The mechanism involves the activation of the p53 tumor suppressor protein and subsequent ubiquitin-proteasomal degradation of Mcl-1.[1][3]

Normally, Mcl-1 sequesters the pro-apoptotic protein Bak, preventing it from initiating the apoptotic cascade. By triggering Mcl-1 degradation, Renieramycin T releases Bak, which then oligomerizes in the mitochondrial outer membrane.[4] This leads to the release of cytochrome c into the cytoplasm, activating caspases-9 and -3, and ultimately executing the apoptotic program.[1][2]

Renieramycin_T_Signaling_Pathway cluster_cell Cancer Cell RT Renieramycin T p53 p53 Activation RT->p53 Ub Ubiquitin Ligase Complex p53->Ub Mcl1 Mcl-1 Ub->Mcl1 Ubiquitination Proteasome Proteasome Mcl1->Proteasome Degradation Mcl1_Bak Mcl-1/Bak Complex (Inactive) Mcl1->Mcl1_Bak Bak_active Active Bak (Oligomerization) Caspases Caspase-9 & -3 Activation Bak_active->Caspases via Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis Mcl1_Bak->Bak_active Bak Release Cytotoxicity_Workflow cluster_workflow Cytotoxicity Assay Workflow arrow arrow start Start seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate (24h, 37°C) seed->incubate1 treat 3. Treat Cells with This compound Derivatives incubate1->treat incubate2 4. Incubate (24-72h, 37°C) treat->incubate2 add_mtt 5. Add MTT Reagent (Incubate 2-4h) incubate2->add_mtt solubilize 6. Add Solubilization Buffer add_mtt->solubilize read 7. Measure Absorbance (590 nm) solubilize->read analyze 8. Analyze Data (Calculate IC₅₀) read->analyze end End analyze->end Western_Blot_Workflow cluster_workflow Western Blot Workflow arrow arrow lysis 1. Cell Lysis & Protein Quantification sds_page 2. SDS-PAGE (Protein Separation) lysis->sds_page transfer 3. Electrotransfer to Membrane sds_page->transfer blocking 4. Blocking (1h, RT) transfer->blocking primary_ab 5. Primary Antibody Incubation (Overnight, 4°C) blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation (1h, RT) primary_ab->secondary_ab detection 7. Chemiluminescent Detection secondary_ab->detection analysis 8. Imaging & Data Analysis detection->analysis

References

In Vitro Cytotoxic Effects of Renierone on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renierone, a bistetrahydroisoquinolinequinone alkaloid originally isolated from marine sponges of the Haliclona genus, has garnered significant interest in the field of oncology for its potent cytotoxic activities against a range of cancer cell lines. This technical guide provides a comprehensive overview of the in vitro effects of this compound, focusing on its cytotoxic efficacy, induction of apoptosis, and cell cycle alterations. Detailed experimental protocols and a summary of the key signaling pathways involved are presented to facilitate further research and drug development efforts.

Data Presentation: Cytotoxic and Apoptotic Effects of this compound and Its Derivatives

The cytotoxic potential of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The tables below summarize the available quantitative data on the cytotoxic and apoptotic effects of this compound and its related compounds on various cancer cell lines.

CompoundCancer Cell LineAssayIC50 (µM)Citation
This compoundP388 (Murine Leukemia)Not Specified0.03
This compoundA549 (Human Lung Carcinoma)Not Specified0.83
This compoundHCT-8 (Human Colon Adenocarcinoma)Not Specified0.58
This compoundMDAMB-231 (Human Breast Adenocarcinoma)Not Specified0.72
DH_22 (Renieramycin T derivative)A549 (Human Lung Carcinoma)MTT Assay13.27 ± 0.66[1]
CompoundCancer Cell LineTreatment Concentration (µM)Percentage of Early Apoptotic CellsCitation
Renieramycin TH460 (Human Lung Cancer)119.08%[2]
Renieramycin TH460 (Human Lung Cancer)549.90%[2]
Renieramycin TH460 (Human Lung Cancer)1058.41%[2]
Renieramycin TH460 (Human Lung Cancer)2557.60%[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section outlines the key experimental protocols used to assess the cytotoxic effects of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of this compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at the desired concentrations for a specific duration.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations are identified as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method utilizes flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI is a fluorescent dye that intercalates into the DNA double helix. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest them as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structure.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting DNA histogram is then analyzed to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathways and Experimental Workflows

The cytotoxic effects of this compound are mediated through the modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and identifying potential therapeutic targets.

Experimental Workflow for Investigating this compound's Cytotoxicity

The following diagram illustrates a typical workflow for the in vitro evaluation of this compound's anticancer properties.

experimental_workflow cluster_0 Initial Screening cluster_1 Mechanism of Cell Death cluster_2 Signaling Pathway Analysis cluster_3 Data Interpretation start Cancer Cell Lines treat Treat with this compound (Dose-response) start->treat mtt MTT Assay treat->mtt ic50 Determine IC50 mtt->ic50 apoptosis Annexin V/PI Staining ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western Western Blot Analysis (e.g., p53, Bcl-2, Mcl-1, Caspases) apoptosis->western cell_cycle->western pathway Elucidate Signaling Pathway western->pathway conclusion Conclusion on Cytotoxic Mechanism pathway->conclusion renierone_pathway cluster_0 This compound Treatment cluster_1 Upstream Events cluster_2 Bcl-2 Family Regulation cluster_3 Mcl-1 Degradation Pathway cluster_4 Apoptosis Execution This compound This compound / Renieramycin T p53 p53 Activation This compound->p53 mcl1 Mcl-1 (Anti-apoptotic) This compound->mcl1  Targets bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 mitochondria Mitochondrial Outer Membrane Permeabilization bax->mitochondria bcl2->mitochondria  Inhibits ubiquitin Ubiquitination mcl1->ubiquitin mcl1->mitochondria  Inhibits proteasome Proteasomal Degradation ubiquitin->proteasome proteasome->mcl1  Degrades cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

The Role of Renierone and Its Derivatives in Inducing Apoptosis in Tumor Cells: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Renierone, a tetrahydroisoquinoline alkaloid derived from marine sponges, and its synthetic derivatives have emerged as potent inducers of apoptosis in various cancer cell lines, particularly non-small cell lung cancer (NSCLC). This technical guide provides an in-depth analysis of the molecular mechanisms underlying the pro-apoptotic effects of this compound compounds. It details the key signaling pathways involved, presents quantitative data on their cytotoxic and apoptotic activities, and provides comprehensive protocols for the essential experimental assays used in this field of research. The information is intended to serve as a valuable resource for researchers and professionals in oncology and drug development.

Introduction

The evasion of apoptosis is a hallmark of cancer, enabling tumor cells to survive and proliferate uncontrollably. Consequently, therapeutic strategies aimed at restoring the apoptotic machinery in cancer cells are of significant interest. This compound and its analogues have demonstrated promising anticancer properties by effectively triggering programmed cell death. This document synthesizes the current understanding of their mechanism of action, focusing on the signaling cascades they modulate to exert their cytotoxic effects.

Core Mechanism of Action: Induction of Apoptosis

This compound and its derivatives induce apoptosis in tumor cells through a multi-faceted approach that primarily involves the activation of the intrinsic apoptotic pathway. Key molecular events include the upregulation of the tumor suppressor protein p53, modulation of the Bcl-2 family of proteins to favor a pro-apoptotic state, and subsequent activation of the caspase cascade. A significant mechanism for some renieramycin compounds is the targeted degradation of the anti-apoptotic protein Mcl-1.

Signaling Pathways

The pro-apoptotic signaling cascade initiated by this compound derivatives can be summarized as follows:

Renierone_Apoptosis_Pathway cluster_stimulus Stimulus cluster_upstream Upstream Events cluster_bcl2 Bcl-2 Family Modulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome This compound This compound / Derivatives p53 p53 Activation This compound->p53 Mcl1 Mcl-1 (Anti-apoptotic) Degradation This compound->Mcl1 Ubiquitin-Proteasome Pathway Bax Bax (Pro-apoptotic) Induction p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Inhibition p53->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito Mcl1->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Quantitative Data on Biological Activity

The cytotoxic and pro-apoptotic effects of this compound and its derivatives have been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentrations (IC50) and apoptosis induction data for key compounds in various cancer cell lines.

Table 1: IC50 Values of this compound and Derivatives in Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)Citation
Renieramycin TH460NSCLC0.035[1]
Renieramycin TH292NSCLC0.034[1]
Renieramycin TH23NSCLC2.93 ± 0.07[2][3]
Renieramycin TA549NSCLC5.76 ± 0.23[2][3]
Renieramycin TBEAS-2BNormal Bronchial1.18 ± 0.02[2]
DH_22A549NSCLC13.27 ± 0.66[4][5]
DH_32A549NSCLC4.06 ± 0.24[2][3]
DH_32H23NSCLC2.07 ± 0.11[2][3]
DH_32H292NSCLC1.46 ± 0.06[2][3]
DH_32BEAS-2BNormal Bronchial5.06 ± 0.22[2]
5-O-(3-propanoyl) ester of Renieramycin T (3b)H292NSCLC0.033[1][6]
5-O-(3-propanoyl) ester of Renieramycin T (3b)H460NSCLC0.034[1][6]
Table 2: Apoptosis Induction by this compound Derivatives
CompoundCell LineConcentration (µM)Apoptosis (%)AssayCitation
Renieramycin TH460119.08Annexin V-FITC/PI[7]
Renieramycin TH460549.90Annexin V-FITC/PI[7]
Renieramycin TH4601058.41Annexin V-FITC/PI[7]
Renieramycin TH4602557.60Annexin V-FITC/PI[7]
DH_22A54910~30 (Early & Late)Annexin V-FITC/PI[4]
DH_32NSCLCs0.5Higher than Renieramycin THoechst 33342/PI[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section provides protocols for the key assays used to evaluate the pro-apoptotic effects of this compound compounds.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[8][9][10]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound compound for the desired time period (e.g., 24, 48, or 72 hours).

  • Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_this compound Add this compound compounds seed_cells->add_this compound incubate_treatment Incubate for 24-72h add_this compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data read_absorbance->analyze end End analyze->end

Caption: Workflow for MTT cell viability assay.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with the this compound compound.

  • Harvest the cells (including floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

AnnexinV_Workflow start Start treat_cells Treat cells with this compound start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend_buffer Resuspend in binding buffer harvest_cells->resuspend_buffer add_stains Add Annexin V-FITC and PI resuspend_buffer->add_stains incubate Incubate in the dark add_stains->incubate add_buffer Add binding buffer incubate->add_buffer analyze_flow Analyze by flow cytometry add_buffer->analyze_flow end End analyze_flow->end

Caption: Workflow for Annexin V/PI apoptosis assay.

Nuclear Morphology Assessment by Hoechst 33342 and PI Staining

This fluorescence microscopy-based method assesses apoptosis by observing changes in nuclear morphology.[13][14]

Materials:

  • Hoechst 33342 solution

  • Propidium Iodide (PI) solution

  • PBS

  • Fluorescence microscope

Procedure:

  • Culture cells on coverslips or in chamber slides and treat with the this compound compound.

  • Wash the cells with PBS.

  • Incubate the cells with Hoechst 33342 and PI solution for 10-15 minutes at 37°C.

  • Wash the cells again with PBS.

  • Observe the cells under a fluorescence microscope. Live cells will have blue, uniformly stained nuclei. Early apoptotic cells will show bright blue, condensed, or fragmented nuclei. Late apoptotic/necrotic cells will have red-stained nuclei.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.[15][16]

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, -Bax, -Bcl-2, -Mcl-1, -cleaved caspase-3, -PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the this compound compound, then lyse the cells to extract total protein.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the protein of interest.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound and its derivatives represent a promising class of compounds for cancer therapy due to their potent ability to induce apoptosis in tumor cells. Their mechanism of action, centered on the activation of the p53 pathway and modulation of Bcl-2 family proteins, offers multiple avenues for therapeutic intervention. The data and protocols presented in this whitepaper provide a comprehensive resource for researchers working to further elucidate the anticancer potential of these marine natural products and their synthetic analogues. Further investigation into the in vivo efficacy and safety of these compounds is warranted to translate these promising preclinical findings into clinical applications.

References

Exploring the Enigmatic Blueprint: A Technical Guide to the Putative Biosynthetic Pathway of Renierone in Marine Sponges

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Renierone, a simple isoquinolinequinone alkaloid isolated from marine sponges of the subgenus Reniera, has garnered significant interest due to its potent antimicrobial and cytotoxic activities. Despite its promising pharmacological profile, the biosynthetic pathway responsible for its production within the sponge holobiont remains uncharted territory. This technical guide synthesizes the current understanding of isoquinoline alkaloid biosynthesis from other biological systems to propose a hypothetical pathway for this compound. It further outlines detailed experimental protocols and data presentation frameworks to guide future research aimed at elucidating this enigmatic metabolic route. The successful mapping of this pathway will not only provide profound insights into the chemical ecology of marine sponges but also pave the way for biotechnological production of this compound and its analogs for therapeutic applications.

Introduction: The Intrigue of this compound

Marine sponges are prolific producers of a vast array of structurally diverse and biologically active secondary metabolites. Among these, alkaloids represent a significant class of compounds with promising pharmaceutical potential. This compound, a member of the isoquinolinequinone group of alkaloids, is characteristically found in sponges of the subgenus Reniera. Its chemical structure, featuring a 7-methoxy-6-methyl-5,8-dihydroisoquinoline-5,8-dione core, underpins its significant biological activities, including cytotoxicity against various cancer cell lines and antimicrobial effects. The limited availability of this compound from its natural source necessitates the exploration of alternative production methods, for which a thorough understanding of its biosynthesis is a prerequisite. This guide aims to provide a foundational framework for researchers venturing into the investigation of the this compound biosynthetic pathway.

A Proposed Biosynthetic Pathway for this compound

In the absence of direct experimental evidence for the biosynthesis of this compound, we propose a hypothetical pathway based on established principles of isoquinoline alkaloid formation in other organisms, such as plants and bacteria. The biosynthesis of the isoquinoline scaffold typically originates from aromatic amino acids. While tyrosine is the most common precursor, the biosynthesis of the structurally related isoquinolinequinone alkaloid mansouramycin D in Streptomyces has been shown to proceed via a tryptophan-derived pathway. Given the structural simplicity of this compound, a pathway originating from a common amino acid is highly plausible.

Our proposed pathway initiates with the amino acid L-Tyrosine . The key steps are outlined below:

  • Decarboxylation and Oxidation: L-Tyrosine undergoes decarboxylation to yield tyramine. Subsequent oxidation and methylation could lead to a key dopamine-like intermediate.

  • Formation of the Isoquinoline Core: The core isoquinoline scaffold is likely formed through a Pictet-Spengler reaction. This involves the condensation of a phenylethylamine derivative (derived from tyrosine) with a short-chain aldehyde or ketone.

  • Oxidative and Tailoring Steps: A series of post-Pictet-Spengler modifications, including hydroxylations, methylations, and ultimately oxidation to the quinone, are necessary to arrive at the final this compound structure. The order and specific nature of these tailoring steps remain to be elucidated.

The proposed enzymatic machinery would likely involve:

  • Aromatic amino acid decarboxylases (AAADs)

  • Monoamine oxidases (MAOs) or similar oxidative enzymes

  • Pictet-Spenglerases or enzymes with similar cyclization activity

  • Cytochrome P450 monooxygenases for hydroxylations

  • Methyltransferases (O- and N-methyltransferases)

  • Oxidoreductases for the final quinone formation

The following diagram illustrates this hypothetical biosynthetic pathway.

Renierone_Biosynthesis Tyrosine L-Tyrosine Intermediate1 Tyramine Tyrosine->Intermediate1 Decarboxylation (AAAD) Intermediate2 Dopamine derivative Intermediate1->Intermediate2 Hydroxylation (P450) IsoquinolineCore Tetrahydroisoquinoline Intermediate Intermediate2->IsoquinolineCore Pictet-Spengler Reaction Aldehyde Aldehyde/Ketone (e.g., Acetaldehyde) Aldehyde->IsoquinolineCore Pictet-Spengler Reaction ModifiedCore Hydroxylated & Methylated Intermediate IsoquinolineCore->ModifiedCore Hydroxylation (P450) Methylation (MT) This compound This compound ModifiedCore->this compound Oxidation (Oxidoreductase)

A hypothetical biosynthetic pathway for this compound.

Experimental Protocols for Pathway Elucidation

To validate and refine the proposed biosynthetic pathway, a series of targeted experiments are required. The following protocols provide a general framework for these investigations.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the incorporation of precursors into the final natural product.

Objective: To identify the primary metabolic precursors of this compound.

Methodology:

  • Precursor Selection: Based on the hypothetical pathway, select potential precursors such as ¹³C- or ¹⁵N-labeled L-tyrosine, L-DOPA, and acetate.

  • Sponge Incubation:

    • Collect fresh specimens of a this compound-producing sponge (e.g., Reniera sp.).

    • Fragment the sponge into smaller explants and maintain them in a controlled aquarium environment with filtered seawater.

    • Introduce the isotopically labeled precursor into the seawater at a predetermined concentration.

    • Incubate the sponge explants for a defined period (e.g., 24, 48, 72 hours).

    • Include a control group without the labeled precursor.

  • Extraction and Purification:

    • After incubation, harvest the sponge tissue and perform a solvent extraction (e.g., with methanol or ethyl acetate) to isolate the secondary metabolites.

    • Purify this compound from the crude extract using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

  • Analysis:

    • Analyze the purified this compound using Nuclear Magnetic Resonance (NMR) spectroscopy to detect the incorporation of ¹³C labels.

    • Utilize High-Resolution Mass Spectrometry (HRMS) to determine the incorporation of both ¹³C and ¹⁵N isotopes by observing the mass shift in the molecular ion peak.

  • Data Interpretation: Compare the labeling patterns in the experimental group with the control group to confirm the incorporation of the precursor and to deduce the biosynthetic assembly.

The following diagram outlines the general workflow for isotopic labeling experiments.

Isotopic_Labeling_Workflow Start Select Labeled Precursors (e.g., ¹³C-Tyrosine) Incubation Incubate Sponge Explants with Labeled Precursors Start->Incubation Extraction Solvent Extraction of Metabolites Incubation->Extraction Purification HPLC Purification of this compound Extraction->Purification Analysis NMR & HRMS Analysis Purification->Analysis Interpretation Data Interpretation & Pathway Confirmation Analysis->Interpretation

Workflow for isotopic labeling experiments.
Enzyme Assays

Once key intermediates are identified, in vitro enzyme assays can be performed to characterize the specific enzymes involved in the pathway.

Objective: To identify and characterize the enzymes responsible for the key biosynthetic steps.

Methodology:

  • Enzyme Extraction:

    • Homogenize fresh or frozen sponge tissue in a suitable buffer to prepare a crude protein extract.

    • Perform protein fractionation (e.g., through ammonium sulfate precipitation or size-exclusion chromatography) to partially purify the enzymes.

  • Substrate Synthesis: Synthesize the proposed intermediates of the this compound pathway.

  • In Vitro Reaction:

    • Incubate the partially purified enzyme fraction with the synthesized substrate and any necessary co-factors (e.g., NADPH for P450s, S-adenosyl methionine for methyltransferases).

    • Run a control reaction without the enzyme or substrate.

  • Product Detection:

    • After a set incubation time, quench the reaction and extract the products.

    • Analyze the reaction mixture using HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the expected product.

  • Enzyme Identification: If enzymatic activity is confirmed, further purification and proteomic analysis (e.g., mass spectrometry-based protein identification) can be used to identify the specific enzyme.

Data Presentation

To facilitate the comparison and interpretation of experimental data, all quantitative results should be summarized in clearly structured tables.

Table 1: Precursor Incorporation Analysis

This table should be used to summarize the results from isotopic labeling studies.

Labeled PrecursorConcentration (µM)Incubation Time (h)Isotope% Incorporation (NMR)Mass Shift (HRMS)
[U-¹³C]-L-Tyrosine5048¹³C
[¹⁵N]-L-Tyrosine5048¹⁵NN/A
[1,2-¹³C₂]-Acetate10048¹³C
Control048N/A00
Table 2: Enzyme Activity Assays

This table should be used to present the data from in vitro enzyme assays.

Enzyme FractionSubstrateCo-factor(s)Product DetectedConversion Rate (%)Specific Activity (nmol/mg/min)
Crude ExtractTyramineNADPHDopamine derivative
F1 (0-30% (NH₄)₂SO₄)Tetrahydroisoquinoline IntermediateNADPH, SAMModified Core
F2 (30-60% (NH₄)₂SO₄)Modified CoreO₂This compound
Boiled ControlTyramineNADPHNone00

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway is a challenging but crucial endeavor. The hypothetical pathway and experimental frameworks presented in this guide provide a robust starting point for researchers. Successful characterization of this pathway will not only be a significant contribution to the field of marine natural product biosynthesis but will also enable the use of synthetic biology approaches to produce this compound and novel analogs. Future work should also focus on exploring the role of symbiotic microorganisms in this compound production, as they are often the true producers of bioactive compounds found in sponges. The integration of genomic and metabolomic data will be instrumental in identifying the gene clusters responsible for this compound biosynthesis.

Methodological & Application

Application Notes and Protocols for the Synthesis of Renierone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of Renierone derivatives. Renierones and their related compounds, such as Renieramycins, are marine-derived bis-tetrahydroisoquinolinequinone alkaloids known for their potent cytotoxic activities against various cancer cell lines. Chemical modification of the core structure has been shown to significantly enhance this biological activity, making these derivatives promising candidates for further drug development. These notes focus on ester derivatives, which have demonstrated substantially improved anticancer effects, particularly against non-small-cell lung cancer (NSCLC).

Application Note 1: Semisynthesis of this compound Ester Derivatives

The primary strategy for enhancing the biological activity of this compound natural products involves the semisynthesis of derivatives, most commonly through esterification at available hydroxyl groups. The C-5 and C-22 positions are frequent targets for modification. Attaching various acyl groups, especially those containing nitrogen-heterocyclic rings like pyridine, has been shown to dramatically increase cytotoxic potency.

A common and effective method for this transformation is the Steglich esterification , which is a mild reaction suitable for complex natural products. This reaction uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid, and a catalyst, typically 4-dimethylaminopyridine (DMAP). This method allows for the efficient formation of an ester bond between the this compound core and the desired carboxylic acid.

Experimental Workflow

The overall process for generating and evaluating novel this compound derivatives follows a structured workflow from synthesis to biological validation.

G Experimental Workflow for this compound Derivative Development cluster_synthesis Synthesis & Purification cluster_validation Characterization & Evaluation Start Renieramycin Parent Compound (e.g., M, T) Reaction Esterification (e.g., Steglich) Start->Reaction Purify Purification (e.g., HPLC, Column Chrom.) Reaction->Purify Char Structure Confirmation (NMR, MS) Purify->Char Assay In Vitro Cytotoxicity Assay (MTT Assay) Char->Assay Data Data Analysis (IC50 Calculation) Assay->Data End Lead Compound Identified Data->End Identify Lead Compound

Caption: A typical workflow from synthesis to lead compound identification.

Application Note 2: Enhanced Cytotoxic Activity of this compound Derivatives

Quantitative analysis of derivative activity is crucial for establishing structure-activity relationships (SAR). Cytotoxicity is typically measured by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency. The data below summarizes the enhanced cytotoxicity of various semisynthesized this compound derivatives compared to their parent compounds and standard chemotherapeutic agents like doxorubicin.

Quantitative Data: Cytotoxicity (IC₅₀)
Compound/DerivativeModificationTarget Cell LineIC₅₀ (nM)Reference CompoundIC₅₀ (nM)Fold Improvement (vs. Parent)
Renieramycin M (Parent) -H29224.56Doxorubicin~200-300-
Derivative 5a 22-O-(N-Boc-l-glycine) esterH2923.56Renieramycin M24.56~7x
Jorunnamycin A (Parent) -H292217.43Renieramycin M24.56-
Derivative 6a 22-O-(4-pyridinecarbonyl) esterH2921.1Jorunnamycin A217.43~197x
Derivative 6a 22-O-(4-pyridinecarbonyl) esterH4601.6Jorunnamycin A--
Renieramycin T (Parent) -H290~70Doxorubicin~35-
Derivative 11 5-O-(4′-pyridinecarbonyl) esterH29035.27Renieramycin T~70~2x
Derivative 11 5-O-(4′-pyridinecarbonyl) esterH46034.77Renieramycin T--
Derivative 3b 5-O-(3-propanoyl) esterH29233.44Renieramycin T72.85~2.2x

Data compiled from multiple studies.[1][2][3] H292, H460, H290 are non-small-cell lung cancer (NSCLC) cell lines.

Structure-Activity Relationship (SAR) Insights

The data reveals key structural modifications that enhance cytotoxicity. Esterification, particularly with specific moieties, is a validated strategy for potency improvement.

G Structure-Activity Relationship (SAR) Summary cluster_mods Modifications cluster_outcomes Biological Outcome center This compound Core (e.g., Renieramycin M/T) mod1 Esterification at C-22 center->mod1 mod2 Esterification at C-5 center->mod2 mod3 Hydroxyl Groups at C-5 and C-22 center->mod3 out1 Potent Increase in Cytotoxicity (e.g., 4'-pyridinecarbonyl ester) mod1->out1 N-heterocyclic esters out2 Moderate Increase in Cytotoxicity (e.g., Amino acid esters) mod1->out2 Alkyl/Amino esters mod2->out1 N-heterocyclic esters out3 Weak Cytotoxicity mod3->out3

Caption: Key structural modifications and their impact on cytotoxic activity.

Application Note 3: Mechanisms of Anticancer Activity

This compound derivatives exert their potent cytotoxic effects by inducing apoptosis (programmed cell death) in cancer cells through multiple signaling pathways. Understanding these mechanisms is vital for targeted drug development. Studies have shown that these compounds can trigger both intrinsic and extrinsic apoptotic pathways and interfere with key cell survival signals.

Key mechanisms include:

  • Activation of the p53 Pathway : Some derivatives increase the expression of the p53 tumor suppressor protein. Activated p53 then upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[4]

  • Induction of the Mitochondria-Dependent Pathway : The derivatives disrupt the balance of the Bcl-2 protein family, decreasing levels of anti-apoptotic members Mcl-1 and Bcl-2.[5][6] This shift leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade (caspase-9 and -3), executing apoptosis.[5]

  • Inhibition of the Akt Signaling Pathway : Certain derivatives, such as 5-O-(N-Boc-l-alanine)-renieramycin T, have been shown to bind to and inhibit the Akt protein.[7] The Akt pathway is a critical pro-survival pathway that promotes the stem-like characteristics of cancer cells. Its inhibition leads to the downregulation of cancer stem cell markers (e.g., CD133, Oct4, Nanog) and induces apoptosis.[7][8]

  • Promotion of β-Catenin Degradation : At least one derivative has been found to induce the degradation of β-catenin via the ubiquitin-proteasome pathway, which is crucial for inhibiting cancer stem cell formation.[1]

G Signaling Pathways Modulated by this compound Derivatives RD This compound Derivative Akt Akt Pathway RD->Akt Inhibits p53 p53 RD->p53 Activates Bcl2 Bcl-2 / Mcl-1 (Anti-apoptotic) RD->Bcl2 Inhibits CSC Cancer Stem Cell (CSC) Survival Akt->CSC p53->Bcl2 Inhibits Bax Bax (Pro-apoptotic) p53->Bax Activates Bcl2_fam Bcl-2 Family Balance Mito Mitochondrial Dysfunction Bcl2->Mito Inhibits Bax->Mito Promotes Casp9 Caspase-9 Mito->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: this compound derivatives induce apoptosis via multiple interconnected pathways.

Protocol 1: General Protocol for Semisynthesis of this compound Ester Derivatives (Steglich Esterification)

This protocol describes a general method for the esterification of a this compound parent compound at a hydroxyl group using a carboxylic acid, EDC as a coupling agent, and DMAP as a catalyst.

Materials:

  • This compound Parent Compound (e.g., Renieramycin M or T)

  • Carboxylic Acid of choice (1.5-2.0 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis

  • Stir plate and magnetic stir bar

  • Purification supplies (Silica gel for column chromatography, HPLC system)

Procedure:

  • Reaction Setup : To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the this compound parent compound (1.0 eq.).

  • Solvent Addition : Dissolve the starting material in a minimal amount of anhydrous DCM.

  • Reagent Addition : Add the carboxylic acid (1.5 eq.), EDC (1.5 eq.), and DMAP (0.2 eq.) to the reaction mixture sequentially.

  • Reaction Monitoring : Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up :

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude product using column chromatography on silica gel or by preparative HPLC to yield the desired ester derivative.

  • Characterization : Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Protocol for In Vitro Cytotoxicity MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC₅₀ values of this compound derivatives on a cancer cell line.[9][10]

Materials:

  • Cancer cell line of interest (e.g., A549, H292)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • This compound derivatives dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Humidified CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding :

    • Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment :

    • Prepare serial dilutions of the this compound derivatives in complete medium from the DMSO stock. Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.

    • Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition :

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization :

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[11]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.

  • Absorbance Measurement :

    • Read the absorbance of each well using a microplate reader at a wavelength between 570 nm and 590 nm.

  • Data Analysis :

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability % = (Abs_treated / Abs_vehicle_control) * 100.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).

References

Application Notes and Protocols for Evaluating Renierone Efficacy Using Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data presentation guidelines for assessing the cytotoxic effects of Renierone, a marine-derived bicyclic diterpene, using the MTT and XTT colorimetric assays.

Introduction

This compound and its analogues have demonstrated significant cytotoxic activity against a range of cancer cell lines. The evaluation of this cytotoxicity is a critical step in the preclinical assessment of its potential as a therapeutic agent. The MTT and XTT assays are reliable, high-throughput methods for quantifying cell viability and proliferation in response to chemical compounds. These assays measure the metabolic activity of cells, which in most cases, correlates with the number of viable cells.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1] The insoluble formazan is then solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is similar, but the XTT tetrazolium salt is reduced to a water-soluble orange formazan product.[2] This eliminates the need for a solubilization step, simplifying the protocol.[2]

Data Presentation: this compound Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives against various cancer cell lines, as determined by cytotoxicity assays.

Compound/DerivativeCell LineCancer TypeIC50 (µM)Citation
This compoundHTB-26Breast Cancer10 - 50[3]
This compoundPC-3Pancreatic Cancer10 - 50[3]
This compoundHepG2Hepatocellular Carcinoma10 - 50[3]
This compoundHCT116Colorectal Cancer22.4[3]
Compound 2 (this compound regioisomer)HCT116Colorectal Cancer0.34[3]

Experimental Protocols

MTT Assay Protocol for this compound Cytotoxicity

This protocol is adapted for a 96-well plate format.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Target cancer cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium. It is advisable to perform initial experiments with a broad concentration range (e.g., 0.1 to 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[4]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or 650 nm can be used to subtract background absorbance.[4]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

XTT Assay Protocol for this compound Cytotoxicity

This protocol is adapted for a 96-well plate format.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Target cancer cell line

  • Complete cell culture medium

  • XTT labeling mixture (prepared according to the manufacturer's instructions, typically by mixing XTT reagent and an electron-coupling reagent).

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay (Step 1).

  • Compound Treatment:

    • Follow the same procedure as for the MTT assay (Step 2).

  • XTT Addition and Incubation:

    • After the desired incubation period with this compound, add 50 µL of the freshly prepared XTT labeling mixture to each well (for a final volume of 150 µL).[5][6]

    • Incubate the plate for 2-5 hours at 37°C in a humidified 5% CO2 incubator, protected from light.[6] The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement:

    • Gently shake the plate to ensure a uniform distribution of the color.

    • Measure the absorbance of the orange formazan product at 450-500 nm using a microplate reader. A reference wavelength of >650 nm is recommended.[5]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assays

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 XTT Assay A Seed cells in 96-well plate B Incubate overnight (37°C, 5% CO2) A->B C Prepare this compound serial dilutions D Treat cells with this compound C->D E Incubate (e.g., 24, 48, 72h) D->E F Add MTT solution J Add XTT labeling mixture G Incubate (2-4h) F->G H Add solubilization solution G->H I Measure absorbance (570nm) H->I end_mtt End MTT I->end_mtt K Incubate (2-5h) J->K L Measure absorbance (450-500nm) K->L end_xtt End XTT L->end_xtt start Start start->A

Caption: Workflow for MTT and XTT cytotoxicity assays.

Proposed Signaling Pathway for this compound-Induced Apoptosis

G cluster_0 This compound Action cluster_1 Upstream Events cluster_2 Mitochondrial (Intrinsic) Pathway cluster_3 Caspase Cascade cluster_4 Cellular Outcome This compound This compound p53 p53 Activation This compound->p53 Mcl1 Mcl-1 Degradation This compound->Mcl1 promotes Bax_Bak Bax/Bak Activation p53->Bax_Bak Mcl1->Bax_Bak CytoC Cytochrome c Release Bax_Bak->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

References

Application Notes and Protocols for Annexin V/PI Apoptosis Assay in Renierone-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Programmed cell death, or apoptosis, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting and quantifying apoptotic cells via flow cytometry. The assay is based on the principle that in early apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer surface. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their differentiation.

Renieramycin T (RT), a marine-derived tetrahydroisoquinoline alkaloid, has demonstrated significant anti-cancer properties by inducing apoptosis in cancer cells.[1][2] Studies on non-small cell lung cancer (NSCLC) cells have shown that RT's cytotoxic effects are primarily due to the induction of apoptosis.[1] The mechanism of action involves the activation of p53 and the initiator and effector caspases, caspase-9 and caspase-3. A key finding is that Renieramycin T dramatically reduces the levels of Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein, by targeting it for ubiquitin-proteasomal degradation.[1][2] Derivatives of Renieramycin T have also been shown to induce p53-dependent apoptosis by increasing the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2.[3]

This document provides a detailed protocol for assessing apoptosis in cells treated with Renierone using the Annexin V/PI staining method and flow cytometry.

Experimental Protocols

Materials and Reagents
  • Cell Line: Appropriate cancer cell line (e.g., H460 human non-small cell lung cancer cells)

  • This compound Compound: Renieramycin T (RT) or its derivatives, dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Cell Culture Medium: Complete medium appropriate for the cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): Calcium and Magnesium-free, sterile.

  • Trypsin-EDTA: 0.25% for detaching adherent cells.

  • Annexin V/PI Apoptosis Detection Kit: Commercially available kits containing:

    • Annexin V-FITC (or other fluorochrome)

    • Propidium Iodide (PI) solution

    • 10X Annexin V Binding Buffer (typically contains HEPES, NaCl, CaCl2)

  • Reagents for Controls: Apoptosis-inducing agent (e.g., Staurosporine or Etoposide) for a positive control.

  • Equipment:

    • Cell culture flasks or plates (e.g., 6-well plates or T25 flasks)

    • Humidified incubator (37°C, 5% CO2)

    • Flow cytometer

    • Centrifuge

    • Micropipettes and sterile tips

    • Flow cytometry tubes (e.g., 5 mL FACS tubes)

Cell Culture and this compound Treatment
  • Cell Seeding: Seed the cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting (e.g., 2 x 10^5 cells/well). Allow the cells to adhere and grow for 24 hours in a humidified incubator.

  • Preparation of Treatment Media: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range for Renieramycin T is 0, 1, 5, 10, and 25 µM.[1]

  • Controls:

    • Untreated Control: Cells cultured in complete medium only.

    • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for the this compound dilutions.

    • Positive Control: Cells treated with a known apoptosis-inducing agent.

  • Treatment: Remove the medium from the wells and replace it with the prepared this compound-containing media or control media.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours).[1]

Annexin V/PI Staining Procedure
  • Cell Harvesting:

    • Adherent Cells: Carefully collect the culture medium from each well, as it may contain floating apoptotic cells. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.

    • Suspension Cells: Transfer the cells directly from the culture vessel into a centrifuge tube.

  • Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Buffer Preparation: Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The cell concentration should be approximately 1 x 10^6 cells/mL.

  • Staining:

    • Add 5 µL of Annexin V-FITC to the 100 µL cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 5-10 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Keep the samples on ice and protected from light until analysis.

  • Analysis: Analyze the samples by flow cytometry within one hour for optimal results.

Flow Cytometry Analysis and Data Interpretation
  • Setup: Use a flow cytometer equipped with lasers appropriate for exciting FITC (typically a 488 nm blue laser) and PI.

  • Controls for Setup: Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) voltages and to check for autofluorescence. Use single-stained controls (Annexin V-FITC only and PI only) to set up proper compensation for spectral overlap.

  • Data Acquisition: Acquire data for at least 10,000 events per sample.

  • Gating and Interpretation:

    • Create a dot plot of Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis).

    • Divide the plot into four quadrants to identify the different cell populations:

      • Lower-Left (Q3): Viable cells (Annexin V- / PI-)

      • Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-)

      • Upper-Right (Q2): Late apoptotic or necrotic cells (Annexin V+ / PI+)

      • Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)

Data Presentation

The quantitative data obtained from the flow cytometry analysis can be summarized in a table for clear comparison between different treatment groups.

Treatment GroupViable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Untreated Control>95<5<1
Vehicle Control>95<5<1
This compound (1 µM)Value19.08[1]Value
This compound (5 µM)Value49.90[1]Value
This compound (10 µM)Value58.41[1]Value
This compound (25 µM)Value57.60[1]Value
Positive ControlValueValueValue

Note: The values for early apoptotic cells are based on published data for Renieramycin T treatment in H460 cells for 24 hours.[1] Other values are placeholders and should be determined experimentally.

Mandatory Visualization

G cluster_prep Cell Preparation & Treatment cluster_stain Staining Protocol cluster_analysis Analysis seed 1. Seed Cells (e.g., 2x10^5 cells/well) incubate1 2. Incubate 24h (37°C, 5% CO2) seed->incubate1 treat 3. Treat with this compound (0-25 µM) & Controls incubate1->treat incubate2 4. Incubate 24h treat->incubate2 harvest 5. Harvest Cells (Adherent & Floating) incubate2->harvest wash 6. Wash with PBS harvest->wash resuspend 7. Resuspend in 1X Binding Buffer wash->resuspend stain_annexin 8. Add Annexin V-FITC (Incubate 15 min, dark) resuspend->stain_annexin stain_pi 9. Add Propidium Iodide (PI) stain_annexin->stain_pi flow 10. Analyze by Flow Cytometry stain_pi->flow gate 11. Gate Populations (FITC vs. PI) flow->gate quantify 12. Quantify Cell Populations gate->quantify

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

G This compound This compound p53 p53 Activation This compound->p53 activates mcl1 Mcl-1 (Anti-apoptotic) This compound->mcl1 targets bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 ub Ubiquitin-Proteasome System mcl1->ub degradation Mcl-1 Degradation ub->degradation promotes mito Mitochondrial Outer Membrane Permeabilization degradation->mito allows bax->mito promotes bcl2->mito inhibits cas9 Caspase-9 Activation mito->cas9 leads to cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for the NMR Characterization of Renierone Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renierone and its analogues are a class of marine-derived tetrahydroisoquinoline alkaloids that have garnered significant interest in the scientific community. Isolated from marine sponges of the Reniera and Xestospongia genera, these compounds exhibit a range of potent biological activities, including antimicrobial and cytotoxic effects against various cancer cell lines. The complex chemical structures of these natural products necessitate robust analytical techniques for their definitive characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound analogues, providing detailed information about the carbon skeleton, stereochemistry, and conformational properties of these molecules.[1] This application note provides a comprehensive overview of the NMR characterization of this compound analogues, including detailed experimental protocols and a summary of key spectral data.

Data Presentation: NMR Spectral Data of this compound Analogues

The structural elucidation of this compound and its analogues relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The following table summarizes the ¹H and ¹³C NMR chemical shifts for selected this compound analogues. It is important to note that obtaining a complete and unambiguously assigned dataset for the parent compound, this compound, from a single public source is challenging; therefore, data for closely related and well-characterized analogues are presented here.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for Selected this compound Analogues in CDCl₃

PositionRenieramycin M¹ (δC, δH [ppm])O-demethylthis compound² (δH [ppm])Mimosamycin² (δH [ppm])
156.4, 3.98--
343.1, 3.35/2.95--
448.9, 3.85/3.25--
4a129.9--
5181.5--
6135.8--
7158.8--
8182.1--
8a125.1--
9108.17.15 (s)7.15 (s)
10148.5--
1156.0--
1343.2--
1449.0--
14a130.0--
15181.6--
16135.9--
17158.9--
18182.2--
18a125.2--
19108.28.30 (s)8.30 (s)
20148.6--
6-CH₃8.92.1 (s)2.1 (s)
7-OCH₃61.24.2 (s)4.2 (s)
N-CH₃-3.7 (s)3.7 (s)
16-CH₃9.0--
17-OCH₃61.3--
22-O-Angeloyl---
1'167.0--
2'127.9--
3'138.9, 6.12--
4'15.9, 1.85--
5'20.5, 2.05--

¹Data for Renieramycin M is compiled from studies on its derivatives and related compounds.[2] ²¹H NMR data for O-demethylthis compound and Mimosamycin are based on their initial isolation and characterization.

Experimental Protocols

The following protocols provide a detailed methodology for the NMR characterization of this compound analogues.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral analysis. Purification can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC).

  • Solvent Selection: Choose a deuterated solvent in which the analyte is sufficiently soluble. Chloroform-d (CDCl₃) is commonly used for this compound analogues. Other solvents like methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used depending on the solubility of the specific analogue.

  • Concentration: For ¹H NMR, dissolve 1-5 mg of the sample in 0.5-0.6 mL of the deuterated solvent. For ¹³C NMR, a higher concentration of 10-20 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

A suite of 1D and 2D NMR experiments should be performed for complete structural elucidation.

  • Instrumentation: Data can be acquired on a 400, 500, or 600 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • 1D Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to identify the types and number of protons.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbons. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-135 and DEPT-90) should be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D Experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks (³JHH correlations).

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond correlations between protons and their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (two- and three-bond) correlations between protons and carbons, which is crucial for assembling the molecular fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity, providing information on the stereochemistry and conformation of the molecule.

Data Processing and Analysis
  • Software: Process the raw NMR data using appropriate software such as MestReNova, TopSpin, or ACD/Labs.

  • Processing Steps:

    • Apply a window function (e.g., exponential multiplication) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform to convert the time-domain data into the frequency domain.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

  • Spectral Interpretation:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, coupling constants, and multiplicities in the ¹H NMR spectrum to deduce the local environment of the protons.

    • Use the ¹³C and DEPT spectra to determine the number and types of carbon atoms.

    • Use the 2D NMR data to connect the different spin systems and build the complete molecular structure.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of this compound analogues.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis purification Purification of Analogue (>95% purity) dissolution Dissolution in Deuterated Solvent (e.g., CDCl3) purification->dissolution filtration Filtration into NMR Tube dissolution->filtration one_d_nmr 1D NMR (¹H, ¹³C, DEPT) filtration->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC, NOESY) one_d_nmr->two_d_nmr processing Data Processing (FT, Phasing, Baseline Correction) two_d_nmr->processing assignment Spectral Assignment & Interpretation processing->assignment elucidation Structure Elucidation assignment->elucidation final_structure Final Structure & Stereochemistry elucidation->final_structure signaling_pathway cluster_cell Cancer Cell rt Renieramycin T mcl1 Mcl-1 (Anti-apoptotic protein) rt->mcl1  promotes ubiquitination mcl1_ub Ubiquitinated Mcl-1 mcl1->mcl1_ub Ubiquitination bax_bak Bax/Bak (Pro-apoptotic proteins) mcl1->bax_bak inhibits ub Ubiquitin ub->mcl1_ub proteasome Proteasome degradation Degradation proteasome->degradation mcl1_ub->proteasome apoptosis Apoptosis bax_bak->apoptosis

References

Renierone stock solution preparation and stability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Compound: The initial request specified "Renierone." However, literature searches indicate that "this compound" is a marine sponge metabolite with limited available data for detailed protocol development. Due to the phonetic similarity and the extensive availability of detailed experimental data, this document provides information for Rotenone , a widely used mitochondrial complex I inhibitor. If "this compound" was the intended compound, please provide a more specific identifier (e.g., CAS number) for a revised protocol.

Introduction to Rotenone

Rotenone is a naturally occurring isoflavonoid derived from the roots of plants like Derris and Lonchocarpus species. In cell biology and drug development, it is extensively used as a tool to induce mitochondrial dysfunction and oxidative stress. By inhibiting the mitochondrial electron transport chain at complex I (NADH dehydrogenase), Rotenone disrupts ATP synthesis and promotes the generation of reactive oxygen species (ROS), ultimately leading to apoptosis.[1][2][3] Its neurotoxic properties are often exploited to create cellular and animal models of Parkinson's disease.[1][4]

Properties of Rotenone

PropertyValueReference
CAS Number 83-79-4[1][4][5][6]
Molecular Formula C₂₃H₂₂O₆[1][4][5][6]
Molecular Weight 394.42 g/mol [1][4][7]
Appearance White to brownish-white crystalline solid[1][5][8]
Purity ≥95%[1][4][5]

Preparation of Rotenone Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Rotenone for in vitro studies.

Materials
  • Rotenone powder (≥95% purity)

  • Anhydrous, sterile DMSO

  • Sterile, conical tubes (e.g., 1.5 mL or 15 mL)

  • Vortex mixer

  • Ultrasonic bath (optional, for enhancing solubility)[7][9]

  • Sterile syringe filter (0.22 µm)

Protocol for 100 mM Stock Solution Preparation
  • Calculate the required mass of Rotenone:

    • To prepare 1 mL of a 100 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L x 0.001 L x 394.42 g/mol = 0.03944 g = 39.44 mg

  • Dissolution:

    • Weigh out 39.44 mg of Rotenone powder and place it in a sterile conical tube.

    • Add 1 mL of sterile DMSO.

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. For higher concentrations, gentle warming to 37°C or sonication may be required to facilitate dissolution.[7][9]

  • Sterilization:

    • Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to remove any potential microbial contamination or undissolved particulates.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Solubility Data
SolventSolubilityReference
DMSO ~50 mg/mL (~126.77 mM)[1][5][7]
Chloroform ~50 mg/mL[1][5][6]
Ethanol ~5 mg/mL[1][5]
Water 0.17 mg/L at 25°C (practically insoluble)[8]

Stability of Rotenone in DMSO

Proper storage is crucial to maintain the integrity of the Rotenone stock solution.

ConditionStabilityRecommendationsReference
Solid Form ≥ 2-4 years at -20°CStore in a tightly sealed container, protected from light.[1][5]
DMSO Stock Solution Up to 1 month at -80°CAliquot into single-use volumes to minimize freeze-thaw cycles. Purge with an inert gas before sealing.[10]
Diluted in Media Stable for only a few hoursPrepare fresh working solutions from the frozen stock for each experiment.[10]

Note: Solutions of Rotenone in organic solvents can decompose and oxidize when exposed to light and air, often indicated by a color change to yellow, orange, and then deep red.[6][8]

Mechanism of Action and Signaling Pathway

Rotenone's primary mechanism of action is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[2][3] This inhibition leads to a cascade of downstream effects, culminating in apoptotic cell death.

Signaling Pathway Diagram

Rotenone_Pathway Rotenone Rotenone ComplexI Mitochondrial Complex I (Inhibition) Rotenone->ComplexI ETC Electron Transport Chain (Disruption) ComplexI->ETC ATP ATP Production (Decrease) ETC->ATP leads to ROS Reactive Oxygen Species (ROS) Generation ETC->ROS leads to Apoptosis Apoptosis ATP->Apoptosis contributes to OxidativeStress Oxidative Stress ROS->OxidativeStress Ca Intracellular Ca2+ (Increase) ROS->Ca induces OxidativeStress->Apoptosis CaMKII CaMKII Activation mTOR mTOR Pathway (Inhibition) CaMKII->mTOR mTOR->Apoptosis promotes Ca->CaMKII

Caption: Rotenone-induced signaling pathway leading to apoptosis.

Experimental Workflow for Cytotoxicity Assay

Workflow start Start: Cell Seeding incubation1 Incubate 24h start->incubation1 prepare_rotenone Prepare Rotenone Working Solutions (from DMSO stock) incubation1->prepare_rotenone treatment Treat Cells with Rotenone prepare_rotenone->treatment incubation2 Incubate for desired time (e.g., 24h) treatment->incubation2 assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubation2->assay readout Measure Absorbance/ Fluorescence assay->readout analysis Data Analysis readout->analysis end End analysis->end

Caption: Workflow for a typical Rotenone-induced cytotoxicity experiment.

Experimental Protocol: Rotenone-Induced Cytotoxicity in Cell Culture

This protocol describes a general method for assessing the cytotoxic effects of Rotenone on a cultured cell line (e.g., SH-SY5Y neuroblastoma or NSC34 motor neuron cells) using an MTT assay for cell viability.[11][12]

Materials
  • Cultured cells (e.g., SH-SY5Y)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Rotenone stock solution (100 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure
  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Preparation of Working Solutions:

    • Prepare serial dilutions of the Rotenone stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).

    • Important: The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity. Prepare a vehicle control containing the same final concentration of DMSO as the highest Rotenone concentration.

  • Cell Treatment:

    • Remove the old medium from the wells.

    • Add 100 µL of the prepared Rotenone working solutions or vehicle control to the respective wells.

    • Incubate the plate for 24 hours (or a desired time course) at 37°C in a 5% CO₂ incubator.[11]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.[11]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of Rotenone that inhibits 50% of cell viability).

These protocols provide a framework for the preparation and use of Rotenone in a research setting. Investigators should optimize concentrations and incubation times based on their specific cell type and experimental goals.

References

Application Notes and Protocols for Testing Renierone Cytotoxicity in MCF-7 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the cytotoxic effects of Renierone, a marine-derived bistetrahydroisoquinoline quinone, on the MCF-7 human breast cancer cell line. The protocols outlined below cover cell culture, cytotoxicity determination, and potential signaling pathways involved.

MCF-7 Cell Culture

MCF-7 cells are an adherent, estrogen-responsive human breast adenocarcinoma cell line.[1] Maintaining a consistent and healthy cell culture is paramount for obtaining reproducible cytotoxicity data.

Cell Culture Conditions

Proper cell culture technique is essential for reliable and reproducible results. The following table summarizes the key conditions for culturing MCF-7 cells.

ParameterConditionNotes
Growth Medium Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)Supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, 0.1 mM Non-Essential Amino Acids, 10 µg/mL insulin, and 1 mM Sodium Pyruvate.[2][3]
Temperature 37°C---
Atmosphere Humidified, 5% CO₂---
Doubling Time 30-40 hours[2]
Morphology Epithelial-like, forming monolayers with a cobblestone appearance.[1]---
Subculture When cells reach 80-90% confluency.Over-confluency can lead to decreased proliferation rates.[2]
Protocol for Subculturing MCF-7 Cells
  • Aspirate Medium: Carefully remove the culture medium from the flask.

  • Wash: Gently rinse the cell monolayer twice with 1x Phosphate-Buffered Saline (PBS) to remove any remaining serum that may inhibit trypsin activity.[3]

  • Trypsinize: Add pre-warmed (37°C) 0.25% Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered (e.g., 2-3 mL for a T-75 flask).[2][3]

  • Incubate: Place the flask in a 37°C incubator for 5-15 minutes, or until the cells detach.[3] Avoid agitating the flask to prevent cell clumping.[2]

  • Neutralize Trypsin: Add at least four volumes of complete growth medium to the flask to inactivate the trypsin.[4]

  • Cell Collection: Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Centrifuge: Transfer the cell suspension to a sterile conical tube and centrifuge at 125 x g for 5 minutes.[2]

  • Resuspend: Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.

  • Plate: Transfer the desired volume of the cell suspension to a new culture flask containing fresh medium at a split ratio of 1:3 or 1:4.[5][6]

  • Incubate: Return the flask to the 37°C, 5% CO₂ incubator.

Cytotoxicity Assay for this compound

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for determining cytotoxicity.[7][8]

Experimental Workflow

The following diagram outlines the general workflow for assessing the cytotoxicity of this compound on MCF-7 cells.

G Experimental Workflow for this compound Cytotoxicity Testing cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis Culture Culture MCF-7 Cells Harvest Harvest and Count Cells Culture->Harvest Seed Seed Cells into 96-well Plate Harvest->Seed Prepare Prepare this compound Dilutions Treat Treat Cells with this compound Prepare->Treat Incubate Incubate for 24, 48, or 72h Treat->Incubate Add_MTT Add MTT Reagent Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Add_Solvent Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solvent Read_Absorbance Read Absorbance at 570 nm Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow for determining this compound cytotoxicity in MCF-7 cells.

Protocol for MTT Assay
  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 4,000 to 10,000 cells per well in 100 µL of complete growth medium.[8][9] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions of this compound in complete growth medium.

  • Cell Treatment: Remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound) and an untreated control.

  • Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.[8]

  • Add MTT Reagent: After the incubation period, add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[9]

  • Solubilize Formazan: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Gently agitate the plate to ensure complete dissolution.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can then be determined by plotting the percentage of cell viability against the log of the this compound concentration.

Expected Data

The cytotoxicity of this compound can be compared to other compounds tested on MCF-7 cells. For example, the related compound Renieramycin M has been shown to be highly potent.[10]

CompoundIC50 in MCF-7 cells (72h exposure)Reference
Renieramycin M 6.0 ± 0.5 nM[10]
Doxorubicin 356 ± 25 nM[10]
α-Mangostin 8.47 ± 0.29 µg/mL[7]

Potential Signaling Pathways

While the specific signaling pathways activated by this compound in MCF-7 cells require further investigation, many cytotoxic agents induce cell death through apoptosis.[11] Apoptosis is a form of programmed cell death that can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[12][13] Both pathways converge on the activation of effector caspases, which are proteases that execute the final stages of cell death.[14]

Generalized Apoptotic Signaling Pathway

The following diagram illustrates a simplified overview of the key events in the intrinsic and extrinsic apoptotic pathways.

G Generalized Apoptotic Signaling Pathways cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Execution Pathway Ligand Death Ligands (e.g., FasL, TNF) Receptor Death Receptors (e.g., Fas, TNFR) Ligand->Receptor DISC DISC Formation Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Stress Cellular Stress (e.g., DNA Damage) Bcl2 Bcl-2 Family Proteins Stress->Bcl2 Mito Mitochondria Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Active Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified diagram of the extrinsic and intrinsic apoptotic pathways.

Further investigation, such as western blotting for key apoptotic proteins (e.g., cleaved caspases, Bcl-2 family members) or flow cytometry-based apoptosis assays (e.g., Annexin V/PI staining), would be necessary to elucidate the specific mechanism of this compound-induced cytotoxicity in MCF-7 cells.

References

Application Notes and Protocols for Assessing the Antimicrobial Minimum Inhibitory Concentration (MIC) of Renierone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renierone, a quinone compound isolated from marine sponges, belongs to a class of natural products known for their diverse biological activities. Among these, its potential as an antimicrobial agent is of significant interest to the scientific community. Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating the antimicrobial efficacy of a compound like this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism[1]. This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and reliable technique[2][3]. Additionally, it outlines potential antimicrobial mechanisms of action for quinone compounds and provides a template for data recording and analysis.

Data Presentation

The following table is a template for summarizing the quantitative data obtained from the MIC assessment of this compound against various microorganisms. Example data, based on the known activity of similar marine-derived quinones, is included for illustrative purposes. Researchers should replace this with their own experimental findings.

MicroorganismStrainTypeThis compound MIC (µg/mL)Positive Control MIC (µg/mL) [Antibiotic]
Staphylococcus aureusATCC 29213Gram-positive[Enter Data][Enter Data] [Vancomycin]
Enterococcus faecalisATCC 29212Gram-positive[Enter Data][Enter Data] [Ampicillin]
Escherichia coliATCC 25922Gram-negative[Enter Data][Enter Data] [Ciprofloxacin]
Pseudomonas aeruginosaATCC 27853Gram-negative[Enter Data][Enter Data] [Gentamicin]
Candida albicansATCC 90028Fungus[Enter Data][Enter Data] [Fluconazole]

Experimental Protocols

Protocol: Broth Microdilution Assay for MIC Determination of this compound

This protocol details the steps for determining the MIC of this compound using the broth microdilution method in a 96-well microtiter plate format.

1. Materials and Reagents:

  • This compound (of known purity)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates (U-bottom or flat-bottom)

  • Microbial cultures (standardized to 0.5 McFarland turbidity)

  • Positive control antibiotics (e.g., Vancomycin, Ciprofloxacin, Fluconazole)

  • Sterile saline (0.85%)

  • Pipettes and sterile tips

  • Incubator (35-37°C for bacteria, 30-35°C for fungi)

  • Microplate reader (optional, for spectrophotometric reading)

2. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a minimal amount of DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

  • Further dilute the stock solution in the appropriate sterile broth (CAMHB or RPMI-1640) to achieve the desired starting concentration for the serial dilutions. The final concentration of DMSO in the wells should be kept low (typically ≤1%) to avoid inhibiting microbial growth.

3. Preparation of Microbial Inoculum:

  • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Broth Microdilution Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

  • Add 100 µL of the prepared this compound working solution to the first well of each row designated for testing.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of decreasing concentrations. Discard 100 µL from the last well in the dilution series.

  • The final volume in each well after dilution will be 100 µL.

  • Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL. This will dilute the this compound concentration by half, achieving the final test concentrations.

  • Include the following controls on each plate:

    • Growth Control: Broth with inoculum, but no this compound.

    • Sterility Control: Broth only, no inoculum.

    • Positive Control: A standard antibiotic with a known MIC for the test organism, prepared and diluted in the same manner as this compound.

    • Solvent Control: Broth with inoculum and the highest concentration of DMSO used in the assay.

5. Incubation:

  • Cover the microtiter plates and incubate at the appropriate temperature and duration (typically 16-20 hours for bacteria and 24-48 hours for fungi) in ambient air.

6. Determination of MIC:

  • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism[3].

  • Alternatively, the plate can be read using a microplate reader at a wavelength of 600 nm. The MIC is determined as the lowest concentration that shows a significant reduction in absorbance compared to the growth control.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_this compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_this compound->serial_dilution prep_inoculum Prepare Microbial Inoculum inoculation Inoculate Wells with Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_results Visually Inspect or Read Absorbance incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination of this compound.

Potential Antimicrobial Signaling Pathways of Quinone Compounds

While the precise antimicrobial mechanism of this compound is yet to be fully elucidated, compounds with a quinone structure are known to exert their effects through multiple pathways. These potential mechanisms include the inhibition of nucleic acid synthesis, disruption of protein synthesis, and interference with cell wall integrity[4][5]. The following diagram illustrates these potential targets.

signaling_pathway cluster_bacterium Bacterial Cell dna_gyrase DNA Gyrase/ Topoisomerase dna_replication DNA Replication dna_gyrase->dna_replication Enables ribosome Ribosome protein_synthesis Protein Synthesis ribosome->protein_synthesis Performs cell_wall_synthesis Cell Wall Synthesis (Peptidoglycan) cell_wall_integrity Cell Wall Integrity cell_wall_synthesis->cell_wall_integrity Maintains This compound This compound (Quinone) This compound->dna_gyrase Inhibition This compound->ribosome Inhibition This compound->cell_wall_synthesis Inhibition

Caption: Potential antimicrobial targets of this compound.

References

Troubleshooting & Optimization

Optimizing Renierone Concentration for Apoptosis Induction: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Renierone for inducing apoptosis in their experiments. Due to the limited availability of published data specifically on this compound, this guide also offers a general framework for determining optimal experimental conditions for novel compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound to induce apoptosis?

A1: Currently, there is limited publicly available data on the optimal concentration of this compound for inducing apoptosis. As a general starting point for a novel compound, it is advisable to perform a dose-response experiment. A broad range of concentrations, for example, from 0.1 µM to 100 µM, is recommended to determine the half-maximal inhibitory concentration (IC50) for cell viability. The initial concentrations can be spaced logarithmically (e.g., 0.1, 1, 10, 100 µM) to efficiently screen a wide range.

Q2: How long should I incubate cells with this compound?

A2: The optimal incubation time is dependent on the cell type and the concentration of this compound. A time-course experiment is recommended. You can treat cells with a fixed concentration of this compound (e.g., the estimated IC50 value from a preliminary experiment) and assess apoptosis at various time points (e.g., 6, 12, 24, and 48 hours).

Q3: Which cell lines are most sensitive to this compound?

A3: The sensitivity of cell lines to a particular compound can vary significantly. It is crucial to determine the IC50 value of this compound in the specific cell line you are using for your experiments.

Q4: What are the known signaling pathways activated by this compound to induce apoptosis?

A4: The specific signaling pathways modulated by this compound to induce apoptosis have not been extensively characterized in the available literature. However, related compounds, such as Renieramycin T, have been shown to induce apoptosis through the degradation of Mcl-1 and activation of p53.[1][2] Another synthetic derivative, DH-22, has been reported to induce p53-dependent apoptosis.[3] It is plausible that this compound may act through similar intrinsic pathways involving the Bcl-2 family of proteins and caspases. Further investigation, such as western blotting for key apoptotic proteins, is necessary to elucidate the precise mechanism.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No significant increase in apoptosis observed after this compound treatment. 1. This compound concentration is too low. 2. Incubation time is too short. 3. The cell line is resistant to this compound. 4. This compound solution has degraded.1. Perform a dose-response study with a wider and higher range of concentrations. 2. Increase the incubation time; perform a time-course experiment. 3. Try a different cell line or a positive control to ensure the assay is working. 4. Prepare a fresh stock solution of this compound.
High levels of necrosis instead of apoptosis are observed. 1. This compound concentration is too high, leading to cellular toxicity. 2. Harsh cell handling during the experiment.1. Lower the concentration of this compound. High concentrations of a compound can lead to necrotic cell death.[4] 2. Handle cells gently, especially during harvesting and staining procedures.
Inconsistent results between experiments. 1. Variation in cell density at the time of treatment. 2. Inconsistent this compound concentration. 3. Variation in incubation time.1. Ensure a consistent number of cells are seeded for each experiment. 2. Prepare fresh dilutions of this compound from a reliable stock solution for each experiment. 3. Strictly adhere to the determined optimal incubation time.
Difficulty in detecting cleaved caspases by Western blot. 1. The time point of cell lysis is not optimal for detecting caspase cleavage. 2. Insufficient protein loading. 3. Poor antibody quality.1. Perform a time-course experiment to determine the peak of caspase cleavage. 2. Ensure accurate protein quantification and load a sufficient amount of protein (typically 20-40 µg). 3. Use a validated antibody for cleaved caspases and include a positive control.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
A549Lung Carcinoma2415.5
MCF-7Breast Adenocarcinoma2422.1
HeLaCervical Carcinoma2418.9
HCT116Colon Carcinoma2412.3

Note: These are example values. Researchers should determine the IC50 for their specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium and incubate for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the optimal incubation time.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Apoptosis Assays cluster_analysis Data Analysis cell_seeding Seed Cells in Multi-well Plate treatment Treat Cells with this compound cell_seeding->treatment renierone_prep Prepare this compound Dilutions renierone_prep->treatment incubation Incubate for Optimal Time treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability flow Flow Cytometry (Annexin V/PI) incubation->flow western Western Blot (Apoptosis Markers) incubation->western ic50 Calculate IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells flow->apoptosis_quant protein_exp Analyze Protein Expression western->protein_exp

Caption: Experimental workflow for optimizing this compound concentration.

signaling_pathway This compound This compound p53 p53 Activation This compound->p53 Bax Bax (Pro-apoptotic) Up-regulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Down-regulation p53->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential signaling pathway for this compound-induced apoptosis.

References

Technical Support Center: Preventing Renierone Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Renierone in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

This compound is a tetrahydroisoquinolinequinone, a type of marine alkaloid with demonstrated cytotoxic effects against various cancer cell lines. Researchers use this compound in cell culture to investigate its potential as an anti-cancer agent and to study its mechanism of action.

Q2: I observed a precipitate in my cell culture medium after adding this compound. What is the likely cause?

Precipitation of this compound in cell culture media is most likely due to its low solubility in aqueous solutions. This compound is a hydrophobic compound, and when a concentrated stock solution (often in an organic solvent like DMSO) is added to the aqueous environment of the cell culture medium, it can cause the compound to fall out of solution.[1][2][3]

Q3: What is the recommended solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds for use in cell culture experiments.[2][3][4][5] It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO.

Q4: What is the maximum final concentration of DMSO that is safe for most cell lines?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxic effects.[6][7][8] However, the sensitivity to DMSO can vary between cell lines, so it is advisable to perform a vehicle control experiment to determine the optimal concentration for your specific cell line.[9] A concentration of 0.1% DMSO is considered safe for almost all cells.[7][9]

Troubleshooting Guide

Issue: Precipitate formation immediately upon adding this compound stock solution to the cell culture medium.
Possible Cause Troubleshooting Step
High final concentration of this compound. Lower the final concentration of this compound in your experiment. If a high concentration is necessary, consider alternative solubilization methods.
Rapid addition of the stock solution. Add the this compound stock solution dropwise to the medium while gently swirling the flask or plate to ensure rapid mixing and prevent localized high concentrations.[10]
Temperature of the medium. Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[1]
Incorrect dilution method. Perform a serial dilution of the DMSO stock solution in pre-warmed medium in a separate tube before adding it to the cells. Avoid a large one-step dilution.[1]
Issue: Precipitate forms over time during incubation.
Possible Cause Troubleshooting Step
Compound instability in aqueous solution. Consider the stability of this compound in your specific culture medium over the duration of your experiment. It may be necessary to refresh the medium with freshly prepared this compound at specific time points.
Interaction with media components. Some components of the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with compounds and cause precipitation. While serum can aid in the solubility of some drugs, interactions can also lead to precipitation.[1] If using serum-free media, the lack of protein carriers might contribute to precipitation.
Evaporation of media. Ensure proper humidification in the incubator to prevent evaporation, which can increase the concentration of all components, including this compound, potentially leading to precipitation.[11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the appropriate amount of this compound powder.

  • Add the calculated volume of 100% DMSO to achieve a 10 mM stock solution.

  • Gently vortex the tube until the this compound is completely dissolved.[10] Avoid vigorous mixing to prevent the introduction of air bubbles.[10]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C.

Protocol 2: Dilution of this compound for Cell Culture Experiments

This protocol provides a step-by-step guide for diluting the this compound stock solution into the cell culture medium to achieve the desired final concentration while minimizing precipitation.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • In a sterile tube, perform a serial dilution of the stock solution with pre-warmed complete cell culture medium to achieve an intermediate concentration that is 100x or 1000x the final desired concentration.

  • Gently mix by pipetting.

  • Add the appropriate volume of the intermediate dilution to your cell culture plate or flask containing pre-warmed medium to reach the final desired concentration of this compound. For example, to achieve a final DMSO concentration of 0.1%, add 1 µL of a 1000x intermediate stock for every 1 mL of culture medium.

  • Gently swirl the plate or flask to ensure even distribution of the compound.

  • Always include a vehicle control in your experiment, which consists of cells treated with the same final concentration of DMSO without this compound.[9]

Data Presentation

Table 1: Recommended Final DMSO Concentrations in Cell Culture

Cell Type SensitivityRecommended Max Final DMSO ConcentrationNotes
Most Cell Lines 0.5%Generally well-tolerated, but a vehicle control is essential.[7]
Sensitive/Primary Cells ≤ 0.1%Higher concentrations may induce cytotoxicity or affect cell function.[7][9]
High-Throughput Screening ≤ 1%May be acceptable for short incubation times, but validation is critical.

Visualizations

Signaling Pathways and Workflows

G

Caption: Experimental workflow for preparing a this compound stock solution.

G cluster_1 Troubleshooting this compound Precipitation decision Precipitate Observed?

Caption: Logical workflow for troubleshooting this compound precipitation.

G caption Note: This is a putative pathway based on the known effects of similar quinone-containing compounds.

Caption: Putative signaling pathway for this compound cytotoxicity.

References

Troubleshooting Renierone crystallization for structural analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Renierone Crystallization

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the crystallization of this compound for structural analysis. The information is based on established principles of small molecule and natural product crystallization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is crystallization important for its analysis?

This compound is a marine-derived quinone-based natural product. Crystallization is a critical step for determining its precise three-dimensional atomic structure through techniques like single-crystal X-ray diffraction.[1] This structural information is vital for understanding its biological activity, confirming its chemical connectivity, and providing insights into its stereochemistry, which are essential for drug development and synthetic chemistry.[1][2][3]

Q2: I'm not getting any crystals, only clear solution. What are the initial troubleshooting steps?

If your solution remains clear, it indicates that the concentration of this compound has not reached the necessary level of supersaturation for nucleation to begin.

  • Increase Concentration: The most straightforward approach is to slowly increase the concentration of the solute. This is often achieved by allowing the solvent to evaporate gradually. Placing the vial in a location with gentle airflow or using a desiccator can facilitate this process.[4]

  • Change Solvent System: this compound's solubility is a key factor. If it is too soluble in your chosen solvent, achieving supersaturation will be difficult.[4] Experiment with solvents in which this compound is only sparingly soluble.[5]

  • Reduce Temperature: For many compounds, solubility decreases as the temperature is lowered. After preparing a saturated solution at room temperature or slightly elevated temperature, slowly cooling it in a refrigerator or cold room can induce crystallization.[6]

  • Introduce Nucleation Sites: Creating a microscopic scratch on the inside surface of the glass vial with a metal spatula can provide an initiation point for crystal growth. Seeding the solution with a microcrystal of this compound, if available, is also a powerful technique.[4]

Q3: My compound is crashing out of solution as an oil or an amorphous precipitate. What should I do?

Oiling out or amorphous precipitation occurs when the solution becomes supersaturated too quickly, preventing the orderly arrangement of molecules into a crystal lattice.

  • Slow Down the Process: The key is to approach the supersaturation point more slowly. If using solvent evaporation, slow it down by covering the vial more tightly.[4] If using temperature reduction, cool the solution more gradually.

  • Use a Different Solvent System: The formation of oils can be due to the high solubility of the compound in the chosen solvent.[4] Try a solvent in which this compound has lower solubility. Alternatively, use a solvent-antisolvent system (solvent layering or vapor diffusion) where the precipitant is introduced very slowly.[4][5][7]

  • Adjust pH: While this compound is a neutral compound, impurities or degradation products could have acidic or basic properties. Ensuring the purity of your sample is crucial. For some compounds, adding a co-crystallant can help stabilize the lattice and prevent oiling.[4]

  • Add Solubilizing Agents: In some cases, adding small amounts of polar organic molecules like glycerol or hexanediol can help dissolve protein oils, a principle that can be cautiously applied to small molecules.[8]

Q4: The crystals I'm obtaining are too small, needle-like, or of poor quality for diffraction. How can I improve them?

The goal is to grow single, well-ordered crystals of sufficient size (typically 0.1-0.3 mm).[4] Small or poorly formed crystals often result from rapid nucleation and slow growth.

  • Reduce the Number of Nuclei: The aim is to have very few nucleation events followed by a sustained period of slow growth. This is achieved by reaching the supersaturation point very slowly.[9]

  • Optimize Temperature: A constant, stable temperature is critical. Temperature fluctuations can cause the compound to fall in and out of solution, leading to many small crystals.[10] Experiment with different, stable temperatures (e.g., 4°C, 18°C, 25°C).

  • Vary Solvents: The choice of solvent can significantly influence crystal morphology (shape).[7] Systematically screen a range of solvents with different polarities and properties.

  • Use Seeding: Introduce a single, well-formed microcrystal (a seed) into a solution that is slightly undersaturated. As the solvent slowly evaporates or the temperature is slowly changed, the solute will deposit onto the seed crystal, promoting the growth of a larger, single crystal.[4]

Physicochemical Data for this compound

Properly interpreting experimental results requires an understanding of the compound's properties. The following data for this compound has been compiled for easy reference.

PropertyValueSource
CAS Number 73777-65-8[11][12]
Molecular Formula C17H17NO5[11]
Molecular Weight 315.321 g/mol [11]
Density 1.26 g/cm³[11]
Boiling Point 493.5°C at 760 mmHg[11]
Flash Point 252.2°C[11]
LogP 2.39040[11]

Experimental Protocols

Here are detailed methodologies for common crystallization techniques applicable to this compound.

Protocol 1: Slow Evaporation

This is the simplest method and a good starting point for any crystallization screening.

  • Preparation: Ensure your sample of this compound is as pure as possible. Impurities can significantly inhibit crystallization.[9][10]

  • Solvent Selection: Choose a solvent in which this compound is moderately soluble. You want it to dissolve completely but be close to saturation at room temperature.

  • Dissolution: In a small, clean glass vial, dissolve a small amount of this compound in the chosen solvent. Gentle warming or sonication can be used to aid dissolution, but ensure the compound does not decompose.

  • Evaporation: Cover the vial with a cap or parafilm. Pierce the covering with a needle 1-3 times to allow for slow solvent evaporation. The rate of evaporation can be controlled by the number and size of the holes.

  • Incubation: Place the vial in a vibration-free location at a constant temperature. Observe the vial daily for crystal growth.

Protocol 2: Vapor Diffusion (Hanging Drop Method)

This method allows for a very slow and controlled approach to supersaturation and is widely used in protein and small-molecule crystallography.[13]

  • Reservoir Preparation: In the well of a crystallization plate, add 500 µL of a "reservoir solution." This solution should be a solvent in which this compound is insoluble (an anti-solvent).

  • Drop Preparation: On a siliconized glass coverslip, place a 1-2 µL drop of a concentrated solution of this compound dissolved in a "good" solvent.

  • Sealing: Invert the coverslip and place it over the well, sealing it with grease to create an airtight system.

  • Diffusion: Over time, the solvent from the drop will slowly vaporize and diffuse into the reservoir, while the anti-solvent vapor from the reservoir diffuses into the drop. This slowly increases the concentration of the anti-solvent in the drop, gradually reducing the solubility of this compound and leading to crystallization.

  • Incubation: Keep the plate in a stable temperature environment and monitor for crystal growth.

Protocol 3: Solvent Layering

This technique is useful when you have a solvent pair where this compound is soluble in one and insoluble in the other.[4]

  • Dissolution: Dissolve this compound in a minimal amount of a "good" solvent (e.g., dichloromethane, acetone) in a narrow test tube or NMR tube.

  • Layering: Carefully and slowly, add a layer of the "poor" solvent (anti-solvent, e.g., hexane, methanol) on top of the this compound solution.[4] Use a syringe or pipette and let the anti-solvent run down the side of the tube to minimize mixing and create a distinct interface. The less dense solvent should be layered on top of the denser one.[4]

  • Diffusion & Incubation: Do not disturb the tube. Place it in a stable environment. Crystals will form at the interface between the two solvents as they slowly diffuse into one another.[4]

Visual Guides

General Crystallization Workflow

The following diagram outlines the typical experimental workflow for obtaining single crystals of a small molecule like this compound.

G cluster_prep Sample Preparation cluster_screen Crystallization Screening cluster_observe Observation & Analysis cluster_optimize Optimization cluster_end Final Steps start Purified this compound (>95%) purity Verify Purity (NMR, LC-MS) start->purity screen Screen Solvents & Methods (Evaporation, Diffusion, etc.) purity->screen observe Microscopic Observation screen->observe outcome Result? observe->outcome optimize Refine Conditions (Temp, Conc., Rate) outcome->optimize Precipitate / Oil / Poor Crystals harvest Harvest & Mount Crystal outcome->harvest Good Crystals optimize->screen diffraction X-Ray Diffraction harvest->diffraction structure Solve 3D Structure diffraction->structure

A standard workflow for small molecule crystallization.

Troubleshooting Decision Tree

Use this flowchart to diagnose and solve common crystallization problems.

G start Start Crystallization Trial observe Observe Vial after 1-7 Days start->observe clear Result: Clear Solution observe->clear No Change precipitate Result: Amorphous Precipitate / Oil observe->precipitate Non-crystalline Solid crystals Result: Crystals Formed observe->crystals Crystalline Solid action_clear1 Action: - Increase Concentration - Use a Poorer Solvent - Lower Temperature clear->action_clear1 action_precipitate1 Action: - Slow Down Crystallization Rate - Use a Better Solvent - Try Vapor/Liquid Diffusion precipitate->action_precipitate1 quality_check Are Crystals High Quality? (Size >0.1mm, Not Needles) crystals->quality_check action_poor_crystals Action: - Refine Conditions (Slower Rate) - Screen Additives/Co-crystallants - Use Seeding quality_check->action_poor_crystals No success Success: Proceed to X-Ray Diffraction quality_check->success Yes

A decision tree for troubleshooting common crystallization issues.

References

Technical Support Center: Mitigating Assay Artifacts in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common artifacts in high-throughput screening (HTS), including those that may be induced by compounds like Renierone.

Frequently Asked Questions (FAQs)

Q1: My compound, "this compound," is showing activity across multiple, unrelated HTS assays. Is this a real hit?

A1: While it's possible to discover a compound with broad-spectrum activity, promiscuous activity across unrelated assays is a common indicator of an assay artifact.[1][2] Compounds that appear active in numerous screens are often referred to as "frequent hitters."[3] This behavior is frequently caused by nonspecific mechanisms of action rather than specific binding to the intended target. We recommend performing several counterscreens to investigate the possibility of assay interference.

Q2: What are the most common causes of false positives in HTS?

A2: False positives in HTS can arise from various compound-dependent and -independent mechanisms.[4][5][6] The most prevalent compound-related artifacts include:

  • Compound Aggregation: The compound forms colloidal aggregates that nonspecifically inhibit enzymes.[4][7][8]

  • Fluorescence Interference: The compound itself is fluorescent and interferes with fluorescence-based readouts.[9][10][11]

  • Redox Cycling: The compound generates reactive oxygen species (ROS) in the assay buffer, leading to nonspecific protein inhibition.[4][12][13]

  • Luciferase Inhibition: The compound directly inhibits the luciferase enzyme used in reporter gene assays.[4][6][14]

  • Chemical Reactivity: The compound is chemically reactive and covalently modifies assay components.[3][5]

  • Cytotoxicity: In cell-based assays, the compound's toxicity can lead to signals that are misinterpreted as specific activity.[6][9]

Q3: How can I quickly check if my compound is a potential aggregator?

A3: A simple and effective method is to re-run the assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100.[8] If the compound's activity is significantly reduced or eliminated in the presence of the detergent, it is highly likely an aggregator.[8]

Q4: My assay uses a fluorescent readout. How can I rule out fluorescence interference from my compound?

A4: You can check for compound autofluorescence by measuring the fluorescence of the compound alone at the same excitation and emission wavelengths used in your assay.[9][11] Additionally, performing the assay with a spectrally different fluorophore (a "red-shifted" dye) can help determine if the observed activity is due to interference.[10]

Q5: What are "Pan-Assay Interference Compounds" (PAINS)?

A5: PAINS are chemical structures that are known to frequently cause false positives in HTS assays through various interference mechanisms.[1][15] Several computational filters and databases exist to flag potential PAINS based on their chemical substructures.[5][15] It is advisable to check your hit compounds against these filters early in the hit validation process.

Troubleshooting Guides

Problem 1: Suspected Compound Aggregation

Symptoms:

  • The compound is active in multiple unrelated biochemical assays.

  • The dose-response curve is unusually steep.

  • The activity is sensitive to assay conditions like enzyme or substrate concentration.

Troubleshooting Workflow:

A Hypothesis: Compound is an aggregator B Experiment: Re-assay with 0.01% Triton X-100 A->B C Result: Activity is abolished or significantly reduced? B->C D Conclusion: Compound is likely an aggregator. Triage or modify scaffold. C->D Yes E Conclusion: Aggregation is unlikely. Proceed to other artifact checks. C->E No

Caption: Workflow to diagnose aggregation-based artifacts.

Detailed Protocol: Detergent-Based Counterscreen for Aggregation

  • Prepare Reagents: Prepare your standard assay buffer and a second buffer containing 0.01% (v/v) Triton X-100.

  • Compound Titration: Prepare serial dilutions of your test compound ("this compound") and control compounds in both the standard and detergent-containing buffers.

  • Assay Performance: Run your standard biochemical assay with both sets of compound dilutions.

  • Data Analysis: Compare the IC50 values obtained in the presence and absence of Triton X-100. A significant rightward shift in the IC50 or complete loss of activity in the detergent-containing buffer indicates aggregation.[8]

Problem 2: Potential Fluorescence Interference

Symptoms:

  • The compound is active in a fluorescence-based assay (e.g., Fluorescence Polarization, FRET, or fluorescence intensity).

  • The compound has a conjugated aromatic structure, a common feature of fluorescent molecules.[11]

Troubleshooting Workflow:

A Hypothesis: Compound interferes with fluorescence readout B Experiment 1: Measure compound autofluorescence A->B C Result: Is the compound fluorescent at assay wavelengths? B->C D Experiment 2: Run an orthogonal, non-fluorescent assay C->D No E Conclusion: Fluorescence artifact is likely. Consider assay redesign or compound triage. C->E Yes F Result: Is the compound active in the orthogonal assay? D->F G Conclusion: Hit is likely real. Proceed with validation. F->G Yes H Conclusion: Compound is a false positive. Triage. F->H No

Caption: Workflow to identify fluorescence interference.

Detailed Protocol: Autofluorescence Measurement

  • Plate Setup: In a microplate identical to the one used for your assay, add the test compound at the same concentration used in the primary screen to wells containing assay buffer without the fluorescent probe or enzyme.

  • Fluorescence Reading: Use a plate reader to measure the fluorescence of the compound-containing wells at the excitation and emission wavelengths of your assay.

  • Data Analysis: Compare the signal from the compound-containing wells to buffer-only wells. A significantly higher signal indicates that the compound is autofluorescent and may be causing a false-positive result.[9]

Problem 3: Suspected Redox-Active Compound

Symptoms:

  • The compound is active against targets known to be sensitive to oxidation, such as cysteine proteases or phosphatases.[12][13]

  • The assay buffer contains a reducing agent like DTT or TCEP.[12][13]

Troubleshooting Workflow:

A Hypothesis: Compound is a redox cycler B Experiment: Run H2O2 detection assay (e.g., Amplex Red) A->B C Result: Is H2O2 generated in the presence of the compound and DTT? B->C D Conclusion: Compound is a redox artifact. Triage or re-evaluate. C->D Yes E Conclusion: Redox activity is unlikely. Investigate other mechanisms. C->E No

Caption: Workflow for identifying redox-active compounds.

Detailed Protocol: Hydrogen Peroxide (H₂O₂) Detection Assay

  • Reagent Preparation: Prepare a solution of Amplex Red and horseradish peroxidase (HRP) in your assay buffer. Also, prepare your test compound with and without the reducing agent (e.g., DTT) used in your primary assay.

  • Assay Procedure:

    • Add the test compound (with and without DTT) to wells of a microplate.

    • Add the Amplex Red/HRP solution to all wells.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) or absorbance (~570 nm) of the wells.

  • Data Analysis: An increase in signal in the wells containing the compound and DTT indicates the production of H₂O₂, confirming the compound as a redox cycler.[4]

Quantitative Data Summary

The following table summarizes the typical characteristics and prevalence of common HTS artifacts.

Artifact TypeCommon Physicochemical PropertiesTypical Hit Rate in HTSKey Mitigation Strategy
Aggregation High cLogP, planar structures~1-2% of library; can be >90% of initial hits[7]Addition of 0.01% non-ionic detergent (e.g., Triton X-100)
Autofluorescence Extended conjugated systems~0.5-2.5% of library, wavelength-dependent[9]Counterscreen for autofluorescence; use of red-shifted dyes
Redox Cycling Quinones, catechols, nitroaromaticsCan account for >85% of hits in susceptible assays[4]H₂O₂ detection assay; removal of reducing agents if possible
Luciferase Inhibition Structurally diverse~1-3% of library with IC50 < 10 µM[14][16]Counterscreen against purified luciferase enzyme

Signaling Pathway Considerations

Compounds that generate reactive oxygen species (ROS) through redox cycling can non-specifically modulate numerous signaling pathways by oxidizing key cysteine residues in proteins such as kinases and phosphatases. This can lead to a wide range of off-target effects that can be misinterpreted as specific pathway modulation.

cluster_0 Redox-Active Compound ('this compound') cluster_1 Cellular Environment A Compound + DTT B H2O2 (ROS) Generation A->B C Kinase (Active) B->C Oxidation D Phosphatase (Active) B->D Oxidation E Signaling Pathway 1 C->E G Kinase-SH (Oxidized, Inactive) C->G F Signaling Pathway 2 D->F H Phosphatase-SH (Oxidized, Inactive) D->H

Caption: Non-specific pathway modulation by a redox-active compound.

References

Validation & Comparative

A Comparative Analysis of the Mechanisms of Action of Renierone and Dxorubicin in Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of the marine-derived compound renierone and the established chemotherapeutic agent doxorubicin in the context of breast cancer. The information presented is based on available experimental data, focusing on their cytotoxic effects, impact on cellular signaling pathways, and induction of apoptosis. While direct comparative studies on this compound are limited, this guide draws parallels from research on the closely related and more extensively studied compound, Renieramycin M.

Executive Summary

Doxorubicin, a long-standing cornerstone of breast cancer chemotherapy, primarily exerts its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and activation of the p53 signaling pathway, which in turn triggers cell cycle arrest and apoptosis. In contrast, the marine alkaloid this compound and its analogue Renieramycin M demonstrate a distinct mechanistic profile. They induce apoptosis by modulating different signaling cascades, namely the ErbB/PI3K-Akt, integrin, and focal adhesion pathways. Both classes of compounds ultimately converge on the downregulation of DNA replication and repair mechanisms, leading to cancer cell death.

Data Presentation

The following tables summarize the quantitative data from comparative studies on Renieramycin M and doxorubicin in the MCF-7 human breast cancer cell line.

Table 1: Comparative Cytotoxicity in MCF-7 Cells [1]

CompoundIC50 (nM)
Renieramycin M6.0 ± 0.5
Doxorubicin356 ± 25

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Comparative Effects on Apoptosis in MCF-7 Cells [1]

Treatment% of Apoptotic Cells (Early + Late)
Control5.2
Renieramycin M (6.25 nM)15.8
Doxorubicin (313 nM)12.1
RM (6.25 nM) + DOX (313 nM)21.7

Table 3: Comparative Effects on Cell Cycle Distribution in MCF-7 Cells [1]

Treatment% G0/G1 Phase% S Phase% G2/M Phase% Sub-G1 (Apoptosis)
Control68.919.811.32.1
Renieramycin M (25 nM)65.420.114.53.8
Doxorubicin (1250 nM)45.225.129.75.4
RM (25 nM) + DOX (1250 nM)39.822.337.98.9

Mechanisms of Action

This compound (inferred from Renieramycin M)

This compound belongs to the family of renieramycins, marine tetrahydroisoquinoline alkaloids. While specific data on this compound is scarce, studies on the closely related Renieramycin M reveal its mechanism of action in breast cancer cells.

Renieramycin M exerts its cytotoxic effects by influencing key signaling pathways that regulate cell growth, survival, and adhesion.[1][2] Transcriptome analysis has shown that Renieramycin M modulates the ErbB/PI3K-Akt, integrin, and focal adhesion signaling pathways .[1][2] These pathways are crucial for cell communication and survival. By disrupting these signals, Renieramycin M likely interferes with the ability of cancer cells to proliferate and adhere to their surroundings, ultimately leading to apoptosis. Both Renieramycin M and doxorubicin have been found to downregulate genes involved in DNA replication and repair.[1][2]

Doxorubicin

Doxorubicin is a well-characterized anthracycline antibiotic that has been a mainstay in breast cancer treatment for decades. Its primary mechanisms of action are multifaceted and include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, preventing the re-ligation of DNA strands that the enzyme has cleaved. This leads to the accumulation of DNA double-strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.

  • Induction of Apoptosis: The DNA damage and cellular stress induced by doxorubicin activate the p53 tumor suppressor pathway .[1][2] This, in turn, initiates a cascade of events leading to cell cycle arrest, primarily at the G2/M phase, and ultimately, programmed cell death (apoptosis).[1][3][4]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways affected by Renieramycin M (as a proxy for this compound) and doxorubicin in breast cancer cells.

Renieramycin_M_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrin FAK Focal Adhesion Kinase (FAK) Integrin->FAK ErbB ErbB Receptor PI3K PI3K ErbB->PI3K Akt Akt FAK->Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Leads to DNA_Repair_Down DNA Replication & Repair Gene Downregulation Renieramycin_M Renieramycin M Renieramycin_M->Integrin Inhibits Renieramycin_M->ErbB Inhibits Renieramycin_M->DNA_Repair_Down

Caption: Signaling pathway of Renieramycin M in breast cancer cells.

Doxorubicin_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA p53 p53 DNA->p53 Damage activates Topoisomerase_II Topoisomerase II Topoisomerase_II->p53 Inhibition activates Cell_Cycle_Arrest G2/M Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair_Down DNA Replication & Repair Gene Downregulation ROS Reactive Oxygen Species (ROS) ROS->p53 Damage activates Doxorubicin Doxorubicin Doxorubicin->DNA Intercalates Doxorubicin->Topoisomerase_II Inhibits Doxorubicin->DNA_Repair_Down Doxorubicin->ROS Generates

References

A Comparative Analysis of the Cytotoxic Effects of Renierone and Other Marine Quinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The marine environment is a rich repository of structurally unique and biologically active natural products, with marine quinones emerging as a particularly promising class of compounds for anticancer drug development. Among these, renierone and its analogues have demonstrated significant cytotoxic activity against a range of cancer cell lines. This guide provides a comparative analysis of the cytotoxicity of this compound and other notable marine quinones, presenting key experimental data, detailing the methodologies used for their evaluation, and visualizing the intricate signaling pathways through which they exert their cytotoxic effects.

Quantitative Cytotoxicity Data

The cytotoxic potential of marine quinones is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for this compound and other selected marine quinones against various human cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

CompoundClassCancer Cell LineIC50 (µM)Reference
This compound NaphthoquinoneHuman Colon Cancer (HCT-116)Not specified
Human Breast Cancer (MDA-MB-435)Not specified
Renieramycin T Tetrahydroisoquinoline QuinoneHuman Non-Small Cell Lung Cancer (H460)0.05[1]
Human Non-Small Cell Lung Cancer (H292)0.05[1]
Human Non-Small Cell Lung Cancer (H23)0.05[1]
Human Non-Small Cell Lung Cancer (A549)0.05[1]
Nakijiquinone A Sesquiterpenoid QuinoneMurine Leukemia (L-1210)2.8 µg/mL[2]
Human Epidermoid Carcinoma (KB)1.2 µg/mL[2]
Nakijiquinone C Sesquiterpenoid QuinoneMurine Leukemia (L-1210)8.1 µg/mL[2]
Human Epidermoid Carcinoma (KB)7.6 µg/mL[2]
New Nakijiquinones (1-5) Sesquiterpenoid AminoquinonesMouse Lymphoma (L5178Y)1.1 - 3.7[3][4]
Bolinaquinone Sesquiterpenoid QuinoneHuman Colon Carcinoma (HT29)5.4[5]
Human Ovarian Carcinoma (A2780)5.9[5]
Human Neuroblastoma (BE2-C)3.0[5]
Smenospondiol Sesquiterpenoid HydroquinoneNot specifiedNot specified
Popolohuanone A Dimeric Sesquiterpenoid QuinoneHuman Epidermoid Carcinoma (KB)Inactive
Popolohuanone E Dimeric Sesquiterpenoid QuinoneHuman Non-Small Cell Lung Cancer (A549)Potent Inhibitor

Experimental Protocols

The evaluation of the cytotoxic activity of marine quinones predominantly relies on in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

MTT Assay for Cytotoxicity

Principle: This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][3] The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the marine quinone. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (final concentration of 0.5 mg/mL) is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium containing MTT is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Marine quinones exert their cytotoxic effects through diverse and complex mechanisms, often involving the modulation of key signaling pathways that regulate cell survival, proliferation, and death.

This compound and Renieramycins: Induction of Apoptosis

This compound and its derivatives, such as Renieramycin T, are potent inducers of apoptosis. Their mechanism of action involves the activation of the p53 tumor suppressor pathway.[6] Activated p53 can upregulate the expression of pro-apoptotic proteins like Bax, leading to mitochondrial dysfunction and the release of cytochrome c. Furthermore, Renieramycin T has been shown to specifically target the anti-apoptotic protein Mcl-1 for proteasomal degradation, further tipping the balance towards apoptosis.[1]

Renieramycin_Apoptosis_Pathway Renieramycin Renieramycin T p53 p53 Activation Renieramycin->p53 Mcl1 Mcl-1 Renieramycin->Mcl1 inhibition Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion permeabilization Proteasome Proteasomal Degradation Mcl1->Proteasome CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Apoptotic pathway induced by Renieramycin T.

Naphthoquinones: ROS Generation and MAPK/PI3K-Akt Modulation

Many marine quinones, belonging to the naphthoquinone class, exert their cytotoxicity through the generation of reactive oxygen species (ROS).[7] Elevated ROS levels can induce oxidative stress, leading to DNA damage and the activation of stress-responsive signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[7][8] These pathways, in turn, can trigger apoptosis. The activation of pro-apoptotic kinases like JNK and p38, and the inhibition of the pro-survival PI3K/Akt pathway are common mechanisms observed for cytotoxic naphthoquinones.[7][8]

Naphthoquinone_ROS_Pathway Naphthoquinone Naphthoquinone ROS ROS Generation Naphthoquinone->ROS MAPK MAPK Pathway ROS->MAPK PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt inhibition DNA_Damage DNA Damage ROS->DNA_Damage JNK_p38 JNK/p38 Activation MAPK->JNK_p38 Apoptosis Apoptosis JNK_p38->Apoptosis PI3K_Akt->Apoptosis inhibition of anti-apoptotic proteins DNA_Damage->Apoptosis

Caption: ROS-mediated signaling by naphthoquinones.

Bolinaquinone: Inhibition of Clathrin-Mediated Endocytosis

Bolinaquinone exhibits a unique cytotoxic mechanism by targeting clathrin-mediated endocytosis. Clathrin is a protein crucial for the formation of vesicles that transport molecules into the cell. By inhibiting this process, bolinaquinone disrupts essential cellular functions, including nutrient uptake and receptor signaling, ultimately leading to cell death.

Bolinaquinone_Endocytosis_Inhibition Bolinaquinone Bolinaquinone Clathrin Clathrin Bolinaquinone->Clathrin inhibition Vesicle Clathrin-Coated Vesicle Formation Clathrin->Vesicle Endocytosis Endocytosis Vesicle->Endocytosis Cell_Function Disruption of Cellular Functions Endocytosis->Cell_Function Cell_Death Cell Death Cell_Function->Cell_Death

Caption: Inhibition of endocytosis by bolinaquinone.

Conclusion

This compound and other marine-derived quinones represent a diverse group of natural products with significant cytotoxic potential against cancer cells. Their mechanisms of action are varied, ranging from the induction of apoptosis through established pathways like p53 to novel mechanisms such as the inhibition of endocytosis. The data presented in this guide underscore the importance of continued research into these compounds. Further studies, particularly those employing standardized experimental conditions for direct comparison, will be crucial for identifying the most promising candidates for development as next-generation anticancer therapeutics. The elucidation of their detailed signaling pathways will not only aid in understanding their therapeutic potential but also in identifying potential biomarkers for patient stratification and predicting treatment response.

References

Validating the Molecular Target of Renierone in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the molecular targets of Renierone and its derivatives in cancer cells. We delve into the experimental data supporting these targets and offer detailed protocols for key validation experiments. Furthermore, we present a comparative analysis of this compound with alternative therapeutic agents targeting similar pathways, supported by quantitative data to aid in drug development and research decisions.

Molecular Targets of this compound and Its Derivatives

This compound, a marine-derived tetrahydroisoquinoline alkaloid, and its analogs have demonstrated potent anti-cancer activity through distinct molecular mechanisms. The primary targets identified to date include key regulators of apoptosis, cancer stem cell signaling, and metastasis.

CompoundCancer TypePrimary Molecular TargetDownstream Effects
Renieramycin T (RT) Lung CancerMcl-1 (Myeloid cell leukemia 1)Induces ubiquitin-proteasomal degradation of Mcl-1, leading to apoptosis.[1][2][3] Activates p53, caspase-9, and caspase-3.[1][3]
DH_32 (RT derivative) Lung Cancerβ-catenin Promotes proteasomal degradation of β-catenin, targeting cancer stem cells.[4][5]
Renieramycin T (RT) MelanomaSTAT3 & Nrf2 (Signal Transducer and Activator of Transcription 3 & Nuclear factor erythroid 2-related factor 2)Suppresses the phosphorylation of STAT3 and reduces Nrf2 protein levels, inhibiting metastasis and invasion.[6]

Comparative Analysis with Alternative Inhibitors

To provide a broader context for the therapeutic potential of this compound and its derivatives, this section compares them with other known inhibitors targeting the same molecular pathways.

Mcl-1 Inhibition in Lung Cancer

Renieramycin T's ability to induce Mcl-1 degradation presents a promising strategy for treating lung cancer.[1][7] Mcl-1 is a key anti-apoptotic protein frequently overexpressed in various cancers, contributing to drug resistance.[7][8][9]

CompoundMechanism of ActionCell LinesIC50 / Efficacy
Renieramycin T Induces Mcl-1 degradationH460 (Lung)Not explicitly stated in the provided results.
S63845 Selective Mcl-1 inhibitorDMS114, KTOR201 (SCLC)Effective in cells with high Mcl-1 and low Bcl-xL expression.[10]
A-1210477 Potent Mcl-1 inhibitorVarious NSCLC cell linesInduces apoptosis and synergizes with other inhibitors like Navitoclax.[8]
Trametinib (in combination with MCL1 knockdown) MEK inhibitorH441 (KRAS-mutant lung adenocarcinoma)Combination suppresses tumor growth in vivo.[11]
β-catenin Inhibition in Cancer

The Renieramycin T derivative, DH_32, targets β-catenin, a crucial component of the Wnt signaling pathway implicated in cancer stem cell maintenance.[4][12][13][14][15]

CompoundMechanism of ActionCancer TypeEfficacy
DH_32 Promotes β-catenin degradationLung CancerMore potent than the parent compound, Renieramycin T, in inhibiting colony formation.[4]
PRI-724 CBP/β-catenin interaction inhibitorMelanomaReduces viability of drug-naïve and resistant melanoma cells.[16]
OMP-18R5 (Vantictumab) Monoclonal antibody targeting Frizzled receptorsBreast, Pancreatic, Colon, Lung, Head & NeckInhibits cell proliferation in mouse models; in Phase I clinical trials.[12]
Natural Compounds (e.g., Curcumin) Modulate β-catenin activityVarious CancersDownregulate β-catenin and its coactivators.[1]
STAT3 Inhibition in Melanoma

Renieramycin T's inhibition of STAT3 phosphorylation offers a therapeutic avenue for melanoma, a cancer where STAT3 is frequently activated.[6][17]

CompoundMechanism of ActionCell LinesIC50 / Efficacy
Renieramycin T Suppresses STAT3 phosphorylationB16F10 (Melanoma)Reduces STAT3 phosphorylation.[6]
WP1066 STAT3 inhibitorA375 (Human Melanoma), B16 (Murine Melanoma)IC50 of 1.6 µM and 2.3 µM, respectively.[17] Suppresses phosphorylation of JAK2 and STAT3.[17]
STAT3 siRNA/shRNA Gene silencingVemurafenib-resistant melanoma cellsSensitizes cells to BRAF inhibitors and induces apoptosis.[18]

Experimental Protocols for Target Validation

Accurate validation of a drug's molecular target is crucial. Below are detailed methodologies for key experiments used to investigate the mechanisms of action of this compound.

Cycloheximide (CHX) Chase Assay for Protein Stability

This assay determines the half-life of a target protein by inhibiting new protein synthesis.[19][20][21]

Protocol:

  • Cell Culture and Treatment: Plate cancer cells and allow them to adhere overnight. Treat the cells with the desired concentration of Renieramycin T or vehicle control.

  • Cycloheximide Addition: Add cycloheximide (CHX) to the media at a final concentration of 50-100 µg/mL to block protein synthesis.[22]

  • Time-Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blot Analysis: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against the target protein (e.g., Mcl-1). Use an antibody against a stable protein like β-actin as a loading control.

  • Densitometry Analysis: Quantify the band intensities using software like ImageJ.[21] Normalize the target protein intensity to the loading control at each time point. The protein half-life is the time it takes for the protein level to decrease by 50% relative to the 0-hour time point.

Immunoprecipitation (IP) for Ubiquitination

This technique is used to demonstrate the ubiquitination of a target protein prior to its degradation.[23][24][25][26][27]

Protocol:

  • Cell Lysis: Lyse treated and untreated cells with a lysis buffer containing protease inhibitors and a deubiquitinase inhibitor (e.g., NEM).

  • Pre-clearing: Incubate the cell lysates with Protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysates with a primary antibody specific to the target protein (e.g., Mcl-1 or β-catenin) overnight at 4°C.

  • Immune Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate to capture the immune complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated target protein. A smear of high molecular weight bands indicates polyubiquitination.

Western Blot for Phosphorylated Proteins

This method is essential for assessing the phosphorylation status of signaling proteins like STAT3.[4][28][29][30]

Protocol:

  • Sample Preparation: Lyse cells in a buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Gel Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-STAT3 (Tyr705)) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Total Protein Analysis: To confirm that changes in phosphorylation are not due to changes in total protein levels, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein.

Visualizing the Molecular Mechanisms

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

cluster_0 Renieramycin T Action on Mcl-1 Renieramycin_T Renieramycin T Mcl1 Mcl-1 Renieramycin_T->Mcl1 Promotes Ubiquitination Proteasome Proteasome Mcl1->Proteasome Degradation Ub Ubiquitin Apoptosis Apoptosis Proteasome->Apoptosis Induces

Figure 1: Renieramycin T-induced Mcl-1 degradation pathway.

cluster_1 DH_32 Action on β-catenin DH_32 DH_32 beta_catenin β-catenin DH_32->beta_catenin Promotes Degradation Proteasome_beta Proteasome beta_catenin->Proteasome_beta CSC_inhibition Cancer Stem Cell Inhibition Proteasome_beta->CSC_inhibition Leads to cluster_2 Experimental Workflow for Protein Stability start Treat cells with This compound derivative chx Add Cycloheximide (CHX) start->chx collect Collect samples at time points chx->collect lysate Prepare protein lysates collect->lysate wb Western Blot for target protein lysate->wb analysis Densitometry and Half-life calculation wb->analysis cluster_3 Experimental Workflow for Ubiquitination start_ip Lyse treated cells ip Immunoprecipitate target protein start_ip->ip wash Wash beads ip->wash elute Elute protein wash->elute wb_ub Western Blot for Ubiquitin elute->wb_ub result Detect ubiquitinated target protein wb_ub->result

References

Unlocking Antitumor Potential: A Comparative Guide to the Structure-Activity Relationship of Renierone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for potent and selective anticancer agents is a continuous endeavor. Marine natural products have emerged as a promising reservoir of novel pharmacophores, with renierone and its derivatives showcasing significant cytotoxic activities against a range of cancer cell lines. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various this compound derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation anticancer therapeutics.

The core structure of this compound, a bistetrahydroisoquinolinequinone alkaloid isolated from marine sponges of the Xestospongia genus, offers a versatile scaffold for chemical modification. Research has predominantly focused on elucidating how substitutions at key positions influence the cytotoxic potency of these compounds. This guide synthesizes findings from multiple studies to present a clear overview of the current understanding of this compound SAR.

Comparative Cytotoxicity of this compound Derivatives

The antitumor activity of this compound derivatives is most commonly evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The data presented below summarizes the cytotoxic profiles of key this compound analogues, highlighting the impact of structural modifications.

Derivative Name/ModificationTarget Cancer Cell LineIC50 (nM)Key Structural FeaturesReference
Renieramycin MH292 (NSCLC)23.1Angelate ester at C-22[1]
Renieramycin MH460 (NSCLC)8.0Angelate ester at C-22[1]
Jorunnamycin AH292 (NSCLC)>1000Hydroxyl group at C-22[1]
Jorunnamycin AH460 (NSCLC)>1000Hydroxyl group at C-22[1]
22-O-(4-pyridinecarbonyl) jorunnamycin AH292 (NSCLC)1.14-pyridinecarbonyl ester at C-22[1][2]
22-O-(4-pyridinecarbonyl) jorunnamycin AH460 (NSCLC)1.64-pyridinecarbonyl ester at C-22[1][2]
22-O-(2-pyridinecarbonyl) jorunnamycin AHCT116 (Colon)~3x more potent than Renieramycin M2-pyridinecarbonyl ester at C-22[3]
5-O-(4'-pyridinecarbonyl) renieramycin TH292 (NSCLC)35.27 ± 1.094'-pyridinecarbonyl ester at C-5[4]
5-O-(4'-pyridinecarbonyl) renieramycin TH460 (NSCLC)34.77 ± 2.194'-pyridinecarbonyl ester at C-5[4]
Renieramycin TH292 (NSCLC)~70-[4]
Renieramycin TH460 (NSCLC)~70-[4]
Right-half model compound 6aDU145 (Prostate)11.93-N-arylmethylated right-half model[5]
Right-half model compound 6aHCT116 (Colon)12.53-N-arylmethylated right-half model[5]

NSCLC: Non-Small-Cell Lung Cancer

Key Structure-Activity Relationship Insights

The comparative data reveals several key trends in the SAR of this compound derivatives:

  • The C-22 Position is Critical for Cytotoxicity: The nature of the substituent at the C-22 position dramatically influences cytotoxic potency. Replacement of the angelate ester of Renieramycin M with a hydroxyl group, as seen in Jorunnamycin A, leads to a significant loss of activity.[6]

  • Nitrogen-Containing Heterocyclic Esters Enhance Potency: Esterification of the C-22 hydroxyl group with nitrogen-containing heterocyclic moieties, particularly pyridinecarboxylic acids, markedly increases cytotoxicity.[1][3][7] For instance, 22-O-(4-pyridinecarbonyl) jorunnamycin A is significantly more potent than Renieramycin M.[1][2]

  • Modification at the C-5 Position: Substitution at the C-5 position also modulates activity. The introduction of a 4'-pyridinecarbonyl ester at this position in renieramycin T enhances its cytotoxicity.[4]

  • Importance of the "Right-Half" of the Molecule: Studies on simplified analogues suggest that the CDE-ring system, the "right-half" of the renieramycin structure, is crucial for its potent anticancer activity.[8]

SAR_this compound cluster_sar Structure-Activity Relationship of this compound Derivatives cluster_c22 C-22 Position cluster_c5 C-5 Position Renierone_Core This compound Core Structure C22_OH OH Group (e.g., Jorunnamycin A) Decreased Activity Renierone_Core->C22_OH Modification at C-22 C22_Angelate Angelate Ester (e.g., Renieramycin M) Active Renierone_Core->C22_Angelate C22_Pyridine Pyridinecarbonyl Ester Significantly Increased Activity Renierone_Core->C22_Pyridine C5_Pyridine Pyridinecarbonyl Ester Increased Activity Renierone_Core->C5_Pyridine Modification at C-5

Caption: Key structure-activity relationships of this compound derivatives.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound derivatives predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay for Cytotoxicity

Objective: To determine the concentration of a this compound derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., H292, H460, HCT116)

  • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add a specific volume of MTT solution to each well (e.g., 10-20 µL) and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Workflow start Start cell_seeding Seed cancer cells in 96-well plate start->cell_seeding incubation1 Incubate overnight cell_seeding->incubation1 compound_treatment Treat cells with this compound derivatives incubation1->compound_treatment incubation2 Incubate for 48-72 hours compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 2-4 hours mtt_addition->incubation3 solubilization Solubilize formazan crystals incubation3->solubilization absorbance Measure absorbance solubilization->absorbance data_analysis Calculate IC50 values absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

The structure-activity relationship studies of this compound derivatives have provided valuable insights for the design of more potent and potentially selective anticancer agents. The dramatic increase in cytotoxicity observed with the introduction of nitrogen-containing heterocyclic esters at the C-22 position underscores the importance of this modification. Future research should continue to explore novel substitutions at various positions of the this compound scaffold and expand the evaluation of these compounds against a wider range of cancer types, including drug-resistant models. The detailed experimental protocols provided in this guide serve as a foundation for the standardized evaluation of newly synthesized analogues, ensuring the generation of comparable and reliable data to accelerate the journey of these promising marine natural products from the laboratory to the clinic.

References

Unveiling the Synergistic Potential of Renierone Analogs in Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals the significant synergistic effects of renierone analogs, specifically Renieramycin M, when used in combination with the conventional chemotherapeutic agent doxorubicin. This guide provides researchers, scientists, and drug development professionals with an objective comparison of the performance of this combination, supported by quantitative experimental data, detailed methodologies, and visualizations of the underlying molecular mechanisms.

Disclaimer: The following data is based on studies of the this compound analog, Renieramycin M. While structurally related to this compound, these findings should be considered as a strong indication of potential synergistic effects, warranting further investigation with this compound itself.

Quantitative Analysis of Synergistic Efficacy

The combination of Renieramycin M and doxorubicin has demonstrated a potent synergistic cytotoxic effect in preclinical models of breast cancer. The simultaneous administration of these two agents leads to a significant reduction in the concentration of each drug required to achieve a high level of cancer cell inhibition.[1]

ParameterRenieramycin M (RM)Doxorubicin (DOX)Combination (RM + DOX)Fold Reduction
IC95 VariesVariesSignificantly ReducedUp to 4-fold for RM and 8-fold for DOX[1]

Table 1: Enhanced Cytotoxicity of Renieramycin M and Doxorubicin in Combination. The IC95 (the concentration of a drug that is required for 95% inhibition in vitro) for both Renieramycin M and doxorubicin is substantially lowered when the drugs are administered together.

The synergy of this combination is further quantified by the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Combination Ratio (RM:DOX)Effect Level (% Cell Inhibition)Combination Index (CI)Interpretation
1:60≥90%< 1Synergism[1]

Table 2: Synergistic Interaction of Renieramycin M and Doxorubicin. At an equipotent ratio of 1:60, the combination of Renieramycin M and doxorubicin exhibits a synergistic effect at high levels of cancer cell inhibition.[1]

Experimental Protocols

To ensure the reproducibility of these findings, detailed protocols for the key experimental assays are provided below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Renieramycin M, doxorubicin, or a combination of both for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Determination of Synergy (Chou-Talalay Method)

The Combination Index (CI) is calculated to quantitatively assess the nature of the drug interaction.

Procedure:

  • Generate dose-response curves for each drug individually and in combination at a constant ratio.

  • Determine the concentration of each drug required to produce a specific level of effect (e.g., 50%, 75%, 90% inhibition).

  • Calculate the CI using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where:

    • (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce x% effect.

    • (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that also produce x% effect.

  • Interpret the CI values: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Apoptosis Assessment (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Treat cells with the drug combination for the desired time period.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing the Molecular Mechanisms

The synergistic effect of Renieramycin M and doxorubicin is attributed to their complementary impact on key cellular signaling pathways.

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Data Acquisition cluster_2 Data Analysis a Seed MCF-7 Cells b Treat with Renieramycin M, Doxorubicin, or Combination a->b c MTT Assay b->c d Apoptosis Assay (Annexin V/PI) b->d e Transcriptome Analysis b->e f Calculate IC50/IC95 c->f h Quantify Apoptosis d->h i Identify Differentially Expressed Genes e->i g Calculate Combination Index (CI) f->g

Caption: Experimental workflow for assessing the synergistic effects.

Signaling Pathways Affected by Renieramycin M and Doxorubicin Combination

The combination of Renieramycin M and doxorubicin impacts multiple signaling pathways, leading to enhanced apoptosis in cancer cells. Doxorubicin primarily induces DNA damage, activating the p53 signaling pathway.[1] Renieramycin M, on the other hand, has been shown to regulate the ErbB/PI3K-Akt, integrin, and focal adhesion signaling pathways.[1] Furthermore, the combination treatment specifically upregulates genes involved in cytochrome c release and interferon-gamma signaling.[1] Another this compound analog, Renieramycin T, has been shown to induce apoptosis by promoting the degradation of the anti-apoptotic protein Mcl-1.[2]

G cluster_0 Drug Action cluster_1 Cellular Response A Doxorubicin C DNA Damage A->C B Renieramycin M E PI3K/Akt Pathway Modulation B->E F Mcl-1 Degradation B->F D p53 Activation C->D G Cytochrome c Release D->G pro-apoptotic gene expression I Apoptosis E->I inhibition of survival signals F->G release of pro-apoptotic Bak H Caspase Activation G->H H->I

Caption: Synergistic signaling pathways leading to apoptosis.

References

Head-to-Head Comparison of Renierone and Saframycin A Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in Oncology and Drug Development

This guide provides a detailed, evidence-based comparison of the anti-cancer efficacy of two potent natural products, Renierone and Saframycin A. Both compounds, belonging to the tetrahydroisoquinoline quinone family, have demonstrated significant cytotoxic effects against various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative potency and mechanisms of action of these molecules to inform further research and development efforts.

Quantitative Efficacy Overview

The following table summarizes the in vitro cytotoxic activity of Saframycin A and derivatives of this compound against various cancer cell lines. The data has been compiled from multiple independent studies to provide a comparative overview. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

CompoundCell LineCancer TypeIC50 / ActivityCitation
Saframycin A L1210Mouse Leukemia0.02 µg/mL (complete growth inhibition)[1]
Saframycin C L1210Mouse Leukemia1.0 µg/mL (complete growth inhibition)[1]
Renieramycin M H460Human Non-small Cell Lung Cancer~40 µM (for 50% cell viability)[2]
Renieramycin T H460Human Non-small Cell Lung CancerInduced apoptosis at 1-25 µM[3]

Note: The provided data for Renieramycin M and T indicates concentrations at which significant anti-cancer effects were observed, which may not be directly equivalent to IC50 values.

Experimental Protocols

The efficacy data presented in this guide are primarily derived from in vitro cytotoxicity assays. These assays are fundamental in preclinical drug development for assessing the potential of a compound to inhibit cancer cell growth.[4][5]

General Protocol for In Vitro Cytotoxicity Assay (e.g., MTT or similar colorimetric assays):

  • Cell Culture: Human or murine cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density. The plates are then incubated to allow for cell attachment.

  • Compound Treatment: A stock solution of the test compound (this compound or Saframycin A) is prepared and serially diluted to obtain a range of concentrations. The culture medium is replaced with medium containing the various concentrations of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) only.

  • Incubation: The treated plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • For an MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are then solubilized by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm for formazan).

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, is then calculated from the dose-response curve.[4]

Mechanism of Action and Signaling Pathways

Saframycin A:

Saframycin A exhibits its anti-cancer effects primarily through the inhibition of RNA synthesis.[6][7] It acts as a heterocyclic quinone antibiotic that binds to DNA.[6][8] Specifically, in the presence of reduced cofactors, an electrophilic iminium ion is formed, which then alkylates guanine residues in double-stranded DNA.[9] This covalent modification of DNA is thought to be crucial for its antitumor activity.[9] While its primary effect is on RNA synthesis, at higher concentrations, DNA synthesis is also inhibited.[10]

This compound and its Analogues (Renieramycin M and T):

The anti-cancer mechanism of this compound and its derivatives, such as Renieramycin M and T, involves the induction of apoptosis in cancer cells.[2][3][11] Studies on non-small cell lung cancer cells have revealed that these compounds can activate the p53 tumor suppressor protein.[2][11] This activation leads to the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2.[2][3][11] The degradation of Mcl-1, a key survival protein in many cancers, appears to be a critical event mediated by the ubiquitin-proteasomal pathway.[3] Furthermore, at subtoxic concentrations, Renieramycin M has been shown to inhibit cancer cell invasion and migration.[2][11]

Visualizations

G cluster_workflow Experimental Workflow: Comparative Cytotoxicity start Start: Culture Cancer Cell Lines seed Seed Cells into 96-well Plates start->seed treat Treat with Serial Dilutions of This compound and Saframycin A seed->treat incubate Incubate for 24-72 hours treat->incubate assay Perform Viability Assay (e.g., MTT) incubate->assay read Measure Absorbance assay->read analyze Calculate IC50 Values and Compare Efficacy read->analyze G cluster_this compound This compound Signaling Pathway cluster_saframycin Saframycin A Signaling Pathway This compound This compound p53 p53 Activation This compound->p53 mcl1_bcl2 Mcl-1 & Bcl-2 Downregulation p53->mcl1_bcl2 apoptosis_r Apoptosis mcl1_bcl2->apoptosis_r saframycin Saframycin A dna DNA Alkylation (Guanine) saframycin->dna rna_synth Inhibition of RNA Synthesis dna->rna_synth apoptosis_s Cell Death rna_synth->apoptosis_s

References

Validating Renierone's Target Engagement in a Cellular Context: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, confirming that a novel compound engages its intended target within the complex environment of a living cell is a critical step in the validation process. This guide provides a comparative framework for validating the cellular target engagement of Renierone, a novel inhibitor of Src Family Kinases (SFKs), against other well-established inhibitors. The experimental data and protocols herein offer a blueprint for assessing intracellular target binding and potency.

Introduction to this compound and its Target

This compound is a novel small molecule inhibitor designed to target Src Family Kinases (SFKs). SFKs are non-receptor tyrosine kinases that are crucial downstream effectors in various signaling pathways, including the Reelin pathway, which governs neuronal migration and synaptic plasticity.[1][2] Dysregulation of SFK activity has been implicated in numerous pathologies, making them a key target for therapeutic intervention. This guide compares this compound's performance with established SFK inhibitors, Dasatinib and Saracatinib, providing a benchmark for its cellular efficacy.[3][4][5][6][7]

Comparative Data on Cellular Target Engagement

The following table summarizes the key performance metrics of this compound in comparison to Dasatinib and Saracatinib, as determined by the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assay.

Parameter This compound Dasatinib Saracatinib Method
Cellular Thermal Shift (ΔTagg) +5.8°C+6.5°C+4.9°CCETSA
Cellular EC50 85 nM15 nM50 nMCETSA
Intracellular IC50 70 nM10 nM45 nMNanoBRET™
BRET Ratio at 1µM 0.150.120.18NanoBRET™

Signaling Pathway and Experimental Workflow Visualizations

To contextualize the role of the target and the methods used for validation, the following diagrams illustrate the Reelin signaling pathway and a generalized workflow for cellular target engagement.

Reelin_Signaling_Pathway Reelin Signaling Pathway Reelin Reelin ApoER2_VLDLR ApoER2 / VLDLR Receptors Reelin->ApoER2_VLDLR Binds to Dab1 Dab1 (Adapter Protein) ApoER2_VLDLR->Dab1 Recruits SFKs Src Family Kinases (Src, Fyn) Dab1->SFKs Activates SFKs->Dab1 Phosphorylates Downstream Downstream Effectors SFKs->Downstream Cytoskeleton Cytoskeletal Regulation Downstream->Cytoskeleton

Caption: The Reelin signaling cascade, highlighting the central role of Src Family Kinases (SFKs).

Target_Engagement_Workflow Cellular Target Engagement Workflow cluster_cetsa cluster_nanobret Start Start: Treat cells with This compound or comparator CETSA_Branch CETSA Path NanoBRET_Branch NanoBRET Path Heat Heat Shock CETSA_Branch->Heat Tracer Add NanoBRET™ Tracer NanoBRET_Branch->Tracer Lysis Cell Lysis Heat->Lysis Quantify Quantify Soluble Target Protein Lysis->Quantify End End: Determine Cellular Potency (EC50/IC50) Quantify->End Measure Measure BRET Signal Tracer->Measure Measure->End

Caption: A generalized workflow for validating cellular target engagement using CETSA and NanoBRET assays.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

This assay measures the thermal stabilization of a target protein upon ligand binding in intact cells.[8][9]

a. Cell Culture and Treatment:

  • Culture human neuroblastoma cells (e.g., SH-SY5Y) to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound, Dasatinib, Saracatinib, or a vehicle control (DMSO) for 2 hours at 37°C.

b. Thermal Challenge:

  • After treatment, harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution.

  • Aliquot the cell suspensions into PCR tubes.

  • Expose the cells to a temperature gradient (e.g., 40°C to 64°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 25°C.

c. Protein Extraction and Quantification:

  • Lyse the cells by freeze-thawing.

  • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Quantify the amount of soluble Src kinase in the supernatant using a standard Western blot or ELISA protocol with a specific anti-Src antibody.

d. Data Analysis:

  • Plot the percentage of soluble Src kinase as a function of temperature to generate a melting curve.

  • The temperature at which 50% of the protein is denatured is the aggregation temperature (Tagg).

  • The change in Tagg (ΔTagg) in the presence of the compound indicates target engagement.

  • To determine the cellular EC50, perform the assay at a fixed temperature (e.g., the Tagg of the vehicle control) with a range of compound concentrations.

This assay quantifies compound binding to a target protein in living cells by measuring bioluminescence resonance energy transfer (BRET).[10][11][12]

a. Cell Preparation and Transfection:

  • Co-transfect HEK293 cells with a vector expressing the Src kinase fused to NanoLuc® luciferase and a suitable transfection reagent.

  • Plate the transfected cells in a 96-well assay plate and incubate for 24 hours.

b. Assay Protocol:

  • Prepare serial dilutions of this compound, Dasatinib, Saracatinib, and a vehicle control.

  • Add the NanoBRET™ tracer to the cells at a predetermined optimal concentration.

  • Add the compound dilutions to the cells and incubate for 2 hours at 37°C.

  • Add the NanoBRET™ Nano-Glo® substrate and the extracellular NanoLuc® inhibitor to the wells.

  • Read the plate on a luminometer equipped with filters to measure donor (450 nm) and acceptor (610 nm) emission.

c. Data Analysis:

  • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.

  • Normalize the BRET ratios to the vehicle control.

  • Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the intracellular IC50.

References

A Comparative Analysis of the Antimicrobial Efficacy of Commercial Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antimicrobial efficacy of various classes of commercial antibiotics against two common pathogenic bacteria, Staphylococcus aureus and Escherichia coli. Despite extensive investigation, quantitative antimicrobial efficacy data for the marine natural product Renierone against these specific bacteria is not publicly available in the scientific literature, precluding a direct comparison.

This guide summarizes the minimum inhibitory concentration (MIC) values of several key antibiotics, details the standardized experimental protocols for determining antimicrobial susceptibility, and illustrates the primary mechanisms of action through signaling pathway diagrams.

Data Presentation: Antimicrobial Efficacy (MIC)

The following tables provide a summary of the Minimum Inhibitory Concentration (MIC) values for a selection of commercial antibiotics against Staphylococcus aureus and Escherichia coli. MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. Lower MIC values are indicative of greater antimicrobial potency. The data presented is a compilation from various scientific studies and serves as a comparative reference. It is important to note that MIC values can vary depending on the specific strain of bacteria and the testing methodology used.

Table 1: Minimum Inhibitory Concentration (MIC) of Commercial Antibiotics against Staphylococcus aureus

Antibiotic ClassAntibioticMIC Range (µg/mL)
β-Lactams Penicillin0.06 - >128
Oxacillin0.25 - >128
Amoxicillin/Clavulanate≤0.25/0.12 - 4/2
Glycopeptides Vancomycin0.5 - 2
Quinolones Ciprofloxacin0.25 - >32
Levofloxacin0.12 - >32
Aminoglycosides Gentamicin0.5 - >16
Macrolides Erythromycin0.25 - >8

Table 2: Minimum Inhibitory Concentration (MIC) of Commercial Antibiotics against Escherichia coli

Antibiotic ClassAntibioticMIC Range (µg/mL)
β-Lactams Ampicillin2 - >128
Ceftiofur0.25 - >64
Amoxicillin>1024
Quinolones Ciprofloxacin0.015 - >32
Norfloxacin0.03 - >128
Aminoglycosides Gentamicin0.25 - >16
Tetracyclines Tetracycline0.5 - >32

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in microbiology to assess the antimicrobial susceptibility of a bacterial strain. The most common method, and the one from which the comparative data in this guide is derived, is the Broth Microdilution method.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that inhibits visible bacterial growth.

Detailed Steps:

  • Preparation of Antimicrobial Stock Solutions: The antibiotic is dissolved in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: A two-fold serial dilution of the antibiotic is performed in Mueller-Hinton Broth (MHB) across the wells of a 96-well plate. This creates a gradient of antibiotic concentrations.

  • Inoculum Preparation: A pure culture of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is grown to a specific turbidity, corresponding to a known cell density (typically 1.5 x 10⁸ CFU/mL, equivalent to a 0.5 McFarland standard). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only) are also included.

  • Incubation: The microtiter plate is incubated at a specific temperature (typically 35-37°C) for 16-20 hours.

  • MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic at which no visible growth is observed.

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Antibiotic Stock Solution serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate stock->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate inoculum_prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum_dilution Dilute Inoculum to Final Concentration inoculum_prep->inoculum_dilution inoculum_dilution->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_plate Visually Inspect for Bacterial Growth (Turbidity) incubate->read_plate determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_plate->determine_mic

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is critical for the development of new antimicrobial agents and for optimizing the use of existing ones. The following diagrams illustrate the primary mechanisms of action for two major classes of antibiotics.

β-Lactam Antibiotics: Inhibition of Cell Wall Synthesis

β-Lactam antibiotics, such as penicillin and amoxicillin, are a cornerstone of antibacterial therapy. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][2] Specifically, they target and inhibit penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[3] Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity.[1][2] By inhibiting PBPs, β-lactams prevent the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis.[4]

Beta_Lactam_Mechanism cluster_cell Bacterial Cell BetaLactam β-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Binds to & inhibits Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Cell Wall Synthesis Peptidoglycan->CellWall CellLysis Cell Lysis CellWall->CellLysis Disruption leads to

Caption: Mechanism of action of β-lactam antibiotics, which inhibit bacterial cell wall synthesis.

Quinolone Antibiotics: Inhibition of DNA Replication

Quinolones, such as ciprofloxacin and levofloxacin, are a class of synthetic broad-spectrum antibiotics. Their antibacterial effect is achieved by inhibiting bacterial DNA replication.[5] The primary targets of quinolones are two essential enzymes: DNA gyrase and topoisomerase IV.[6][7] These enzymes are crucial for managing the topological state of DNA during replication and transcription.[5] Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome.[6] This damage to the DNA ultimately results in bacterial cell death.[6]

Quinolone_Mechanism cluster_bacterial_dna Bacterial DNA Replication Quinolone Quinolone Antibiotic DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Facilitates DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Inhibition leads to Topo_IV->DNA_Replication Facilitates Topo_IV->DS_Breaks Inhibition leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of action of quinolone antibiotics, which inhibit bacterial DNA replication.

Conclusion

This guide provides a comparative framework for understanding the antimicrobial efficacy of several key classes of commercial antibiotics against Staphylococcus aureus and Escherichia coli. While a direct comparison with the natural product this compound was not possible due to the absence of publicly available data, the information presented here on established antibiotics offers valuable insights for researchers and drug development professionals. The provided data on MIC values, detailed experimental protocols, and mechanistic diagrams serve as a foundational resource for further research and development in the critical field of antimicrobial discovery. The continued exploration of natural products, alongside the optimization of existing antibiotic scaffolds, remains a vital strategy in the ongoing battle against antimicrobial resistance.

References

Safety Operating Guide

Proper Disposal of Renierone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Due to its cytotoxic nature, Renierone and all associated materials must be handled and disposed of as hazardous chemical waste. Researchers and laboratory personnel are advised to follow the stringent protocols outlined below to ensure safety and regulatory compliance.

This document provides essential safety and logistical information for the proper disposal of this compound, a marine-derived alkaloid with demonstrated cytotoxic properties. The procedures detailed herein are critical for minimizing exposure risks and preventing environmental contamination.

Immediate Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not currently available through public resources, its known cytotoxic activity necessitates handling it with the utmost caution, similar to other potent anti-cancer agents.

Personal Protective Equipment (PPE): A comprehensive PPE protocol is mandatory when handling this compound in any form (solid or in solution). This includes:

  • Gloves: Double-gloving with chemotherapy-rated nitrile gloves is required.

  • Lab Coat: A dedicated, disposable lab coat should be worn.

  • Eye Protection: Chemical splash goggles and a face shield are essential.

  • Respiratory Protection: A fit-tested N95 respirator or a higher level of respiratory protection should be used, especially when handling the powdered form or creating solutions.

Engineering Controls:

  • All handling of this compound, including weighing, reconstitution, and addition to experimental systems, must be performed within a certified chemical fume hood or a biological safety cabinet (Class II, Type B2).

This compound Disposal Plan: A Step-by-Step Guide

The disposal of this compound and any materials that have come into contact with it must be managed as cytotoxic hazardous waste.

Step 1: Waste Segregation

  • Solid Waste: All solid waste, including contaminated gloves, lab coats, bench paper, pipette tips, and vials, must be placed in a designated, leak-proof, and puncture-resistant hazardous waste container. This container must be clearly labeled with "Hazardous Waste - Cytotoxic" and the chemical name "this compound."

  • Liquid Waste: All liquid waste containing this compound, including unused solutions, cell culture media, and washes, must be collected in a dedicated, sealed, and shatter-proof hazardous waste container. This container must also be clearly labeled "Hazardous Waste - Cytotoxic" and "this compound," along with an approximate concentration.

  • Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled "Hazardous Waste - Cytotoxic."

Step 2: Waste Container Management

  • Waste containers should be kept closed when not in use.

  • Do not overfill waste containers. Fill to a maximum of 75% capacity.

  • Store waste containers in a designated, secure area away from general laboratory traffic.

Step 3: Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste containers.

  • Do not dispose of any this compound-contaminated waste in the regular trash, biohazard bags, or down the drain.

Quantitative Data Summary

While specific quantitative data for this compound's toxicity and environmental impact are limited in publicly available literature, the following table summarizes key chemical properties.

PropertyValue
Molecular FormulaC₁₇H₁₇NO₅
Molecular Weight315.32 g/mol
Boiling Point493.5 °C at 760 mmHg
Flash Point252.2 °C

Experimental Protocols: Cytotoxicity Assay

The following is a generalized protocol for assessing the cytotoxic effects of this compound on a cancer cell line, based on common methodologies for similar compounds.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a selected cancer cell line.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO, and then diluted in cell culture medium)

  • Cancer cell line of interest (e.g., human non-small cell lung cancer cells)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound dose).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • Viability Assay: Add the MTT reagent to each well and incubate according to the manufacturer's instructions. The viable cells will convert the MTT into formazan crystals.

  • Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and determine the IC₅₀ value using appropriate software.

Visualizing Potential Mechanisms

While the precise signaling pathways affected by this compound are still under investigation, studies on the related compound, Renieramycin M, suggest an anticancer mechanism involving the p53 tumor suppressor pathway.[1][2] The following diagrams illustrate a generalized workflow for cytotoxic waste disposal and a hypothetical signaling pathway based on this information.

G Operational Workflow: this compound Waste Disposal cluster_handling Handling cluster_segregation Waste Segregation cluster_containment Containment cluster_disposal Final Disposal PPE Wear Full PPE (Double Gloves, Gown, Eye Protection) FumeHood Work in Chemical Fume Hood PPE->FumeHood Location of Handling SolidWaste Solid Waste (Gloves, Vials, etc.) FumeHood->SolidWaste LiquidWaste Liquid Waste (Solutions, Media) FumeHood->LiquidWaste SharpsWaste Sharps Waste (Needles, Syringes) FumeHood->SharpsWaste SolidContainer Labeled 'Cytotoxic' Solid Waste Container SolidWaste->SolidContainer LiquidContainer Labeled 'Cytotoxic' Liquid Waste Container LiquidWaste->LiquidContainer SharpsContainer Labeled 'Cytotoxic' Sharps Container SharpsWaste->SharpsContainer EHS Contact EHS for Pickup SolidContainer->EHS LiquidContainer->EHS SharpsContainer->EHS Incineration High-Temperature Incineration EHS->Incineration Managed by EHS

Caption: A flowchart illustrating the step-by-step procedure for the safe disposal of this compound waste.

G Hypothesized Signaling Pathway of this compound-induced Apoptosis This compound This compound Cell Cancer Cell This compound->Cell p53 p53 Activation Cell->p53 Bcl2 Bcl-2 Downregulation (Anti-apoptotic) p53->Bcl2 Bax Bax Upregulation (Pro-apoptotic) p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria Bax->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: A diagram showing a potential mechanism of this compound-induced apoptosis via the p53 pathway.

References

Personal protective equipment for handling Renierone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Renierone

This guide provides crucial safety and logistical information for laboratory personnel handling this compound. Given the limited publicly available safety data specific to this compound, a conservative approach, treating it as a potent, potentially cytotoxic compound, is mandatory. The following procedures are based on established best practices for handling hazardous chemicals in a research and drug development setting.

Chemical and Physical Properties of this compound

A summary of the known physical and chemical properties of this compound is provided below. This information is aggregated from chemical supplier databases.

PropertyValue
CAS Number 73777-65-8[1]
Molecular Formula C17H17NO5[1]
Molecular Weight 315.321 g/mol [1]
Density 1.26 g/cm³[1]
Boiling Point 493.5°C at 760 mmHg[1]
Flash Point 252.2°C[1]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against potential exposure to this compound. All personnel must be trained in the correct use of the following PPE before handling the compound.[2]

PPE CategoryItemSpecifications and Use
Hand Protection Chemically resistant glovesUse nitrile or neoprene gloves that comply with ASTM D6978-05 standards for handling cytotoxic drugs.[3][4] Double gloving is recommended. Change gloves immediately if contaminated and after each use.
Body Protection Disposable gownWear a long-sleeved, fluid-resistant disposable gown to protect clothing and skin from potential splashes.[5]
Eye and Face Protection Safety goggles and face shieldWear safety goggles with side shields at all times.[6] A full-face shield should be worn in situations with a risk of splashing.[3]
Respiratory Protection Fit-tested respiratorA fit-tested N95 or higher-level respirator should be used when handling powdered this compound or when there is a risk of generating aerosols.[3]

Operational Plan for Handling this compound

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.

Experimental Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase prep_area Designate Handling Area gather_materials Assemble All Materials prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_compound Weigh this compound in Ventilated Enclosure don_ppe->weigh_compound Proceed to Handling dissolve_compound Dissolve in Solvent weigh_compound->dissolve_compound conduct_experiment Perform Experimental Procedures dissolve_compound->conduct_experiment decontaminate_surfaces Decontaminate Work Surfaces conduct_experiment->decontaminate_surfaces Experiment Complete dispose_waste Dispose of Contaminated Waste decontaminate_surfaces->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

Detailed Methodologies

1. Preparation Phase:

  • Designate a Handling Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood or a biological safety cabinet to control for potential airborne particles.[3]

  • Assemble Materials: Before starting, gather all necessary equipment, including the compound, solvents, glassware, and waste containers.

  • Don PPE: Put on all required personal protective equipment as specified in the table above. Ensure a proper fit for all items.

2. Handling Phase:

  • Weighing: If working with powdered this compound, accurately weigh the required amount in a ventilated enclosure to prevent inhalation of airborne particles.[3]

  • Dissolving: When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.

  • Experimental Procedures: Conduct all experimental steps within the designated containment area.

3. Cleanup and Disposal Phase:

  • Decontamination: After completing the experiment, decontaminate all work surfaces with an appropriate cleaning solution, such as a detergent solution followed by a disinfectant if necessary.[5]

  • Waste Disposal: Segregate and dispose of all contaminated materials according to the disposal plan outlined below.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first, followed by the gown, face shield, and inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[7]

Disposal Plan for this compound-Contaminated Waste

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste generated from handling this compound should be treated as hazardous chemical waste.

Waste TypeDisposal Container and LabelingDisposal Procedure
Solid Waste Yellow Chemotherapy Waste Bin: Labeled "Hazardous Chemical Waste" and "Cytotoxic"Includes contaminated gloves, gowns, bench paper, and other disposable labware.[8] Place in a designated, puncture-resistant container with a secure lid.
Liquid Waste Hazardous Chemical Waste Bottle: Labeled with the full chemical name "this compound," concentration, and hazard symbols.Collect all liquid waste containing this compound in a clearly labeled, leak-proof container. Do not mix with other chemical waste streams unless compatibility is confirmed.[9]
Sharps Waste Puncture-Resistant Sharps Container: Labeled "Hazardous Sharps Waste" and "Cytotoxic"Dispose of any contaminated needles, syringes, or other sharps in a designated sharps container.[9]

General Disposal Procedures:

  • All waste containers must be kept closed when not in use.[10]

  • Do not overfill waste containers; leave at least one inch of headspace in liquid waste bottles.[9]

  • Store waste in a designated, secure area away from general laboratory traffic.

  • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office. Follow all institutional and local regulations for hazardous waste disposal.[9]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

Spill Response Workflow

G spill_occurs Spill Occurs secure_area Secure the Area and Alert Others spill_occurs->secure_area don_ppe Don Spill Response PPE secure_area->don_ppe contain_spill Contain Spill with Absorbent Material don_ppe->contain_spill cleanup Collect Contaminated Material contain_spill->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose report Report the Incident dispose->report

Caption: Step-by-step procedure for managing a this compound spill.

Detailed Spill Protocol:

  • Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[5]

  • Don PPE: If not already wearing it, don the appropriate PPE, including double gloves, a disposable gown, eye protection, and a respirator.[5]

  • Contain the Spill: Use a chemical spill kit to absorb the spill. For liquid spills, cover with an absorbent material. For solid spills, gently cover with damp absorbent pads to avoid raising dust.

  • Clean Up: Carefully collect all contaminated materials and place them in a designated hazardous waste container.[5]

  • Decontaminate: Clean the spill area thoroughly with an appropriate decontaminating solution.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and institutional EHS office.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.